ethyl 2-[(chlorosulfonyl)amino]acetate
Description
Properties
CAS No. |
391912-52-0 |
|---|---|
Molecular Formula |
C4H8ClNO4S |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties & Applications of Ethyl 2-[(Chlorosulfonyl)amino]acetate
This guide provides an in-depth technical analysis of Ethyl 2-[(chlorosulfonyl)amino]acetate , a specialized bifunctional building block used primarily in the synthesis of sulfamide-based peptidomimetics and heterocyclic pharmaceutical intermediates.
Executive Summary
Ethyl 2-[(chlorosulfonyl)amino]acetate (CAS: 391912-52-0) is an electrophilic sulfamoyl chloride derivative of glycine ethyl ester. It serves as a critical "linchpin" reagent in medicinal chemistry, specifically for generating unsymmetrical sulfamides and cyclic sulfamide scaffolds (e.g., 1,2,5-thiadiazolidin-3-one 1,1-dioxides). Its dual functionality—combining a highly reactive chlorosulfonyl group with an amino acid ester—allows for sequential nucleophilic substitutions, making it indispensable for fragment-based drug discovery (FBDD) targeting metabolic enzymes like 11
Chemical Identity & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | Ethyl 2-[(chlorosulfonyl)amino]acetate |
| Common Name | N-(Chlorosulfonyl)glycine ethyl ester |
| CAS Number | 391912-52-0 |
| Molecular Formula | |
| Molecular Weight | 201.63 g/mol |
| Functional Groups | Sulfonyl Chloride ( |
| Physical State | Viscous oil or low-melting solid (moisture sensitive) |
| Predicted Boiling Point | ~294°C (decomposes) |
Electronic Distribution & Reactivity
The molecule features two electrophilic centers with distinct reactivity profiles:
-
Sulfur Center (
): The chlorosulfonyl group is the "harder" and more reactive electrophile. It undergoes rapid nucleophilic substitution with amines or alcohols. -
Carbonyl Carbon (
): The ethyl ester is less reactive but serves as a latent electrophile for intramolecular cyclization reactions under basic conditions.
Synthesis & Preparation Protocol
Note: This synthesis involves corrosive reagents and must be performed in a fume hood.
The most authoritative synthesis route involves the direct chlorosulfonylation of glycine ethyl ester hydrochloride using sulfuryl chloride (
Reagents
-
Starting Material: Glycine ethyl ester hydrochloride (
) -
Reagent: Sulfuryl chloride (
) -
Catalyst (Optional): Antimony pentachloride (
) or simply reflux. -
Solvent: Acetonitrile (
) or Dichloromethane ( ).
Step-by-Step Methodology
-
Suspension: Suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (
or ). -
Addition: Add sulfuryl chloride (2.5 eq) dropwise at
. The excess is required to drive the equilibrium and manage HCl evolution. -
Reflux: Heat the mixture to reflux (
) for 12–16 hours. The solid starting material will dissolve as the reaction proceeds. -
Degassing: A steady stream of
should be bubbled through the solution to remove evolved HCl gas. -
Isolation: Concentrate the reaction mixture in vacuo to remove solvent and excess
. -
Purification: The residue is typically a viscous oil. It can be used directly or purified via rapid filtration through a silica plug (using non-protic solvents like
) to avoid hydrolysis.
Critical Control Point: Avoid all contact with water. The sulfamoyl chloride moiety hydrolyzes rapidly to the sulfamic acid (
Reactivity Profile & Applications
Synthesis of Unsymmetrical Sulfamides
The primary utility of this reagent is the "Sulfamide Switch" strategy. It allows the connection of two different amine fragments (
Mechanism:
-
First Substitution: Reaction with
displaces the chloride.-
Product:
-
-
Second Substitution (Cyclization): Treatment with base (e.g., NaOEt or DBU) triggers intramolecular attack of the sulfamide nitrogen onto the ester.
-
Product:1,2,5-Thiadiazolidin-3-one 1,1-dioxide (Cyclic Sulfamide).
-
"Burgess-Type" Elimination Pathways
While not the classic Burgess reagent (which is a carbamate), this molecule can undergo similar elimination mechanisms. Upon treatment with a tertiary amine base (
Visualization of Reaction Pathways
Figure 1: Reaction pathway for the synthesis of cyclic sulfamide scaffolds using Ethyl 2-[(chlorosulfonyl)amino]acetate.
Experimental Handling & Stability
| Parameter | Guideline |
| Storage | Store at -20°C under Argon. Highly hygroscopic. |
| Solubility | Soluble in DCM, THF, MeCN, EtOAc. Reacts with MeOH/EtOH. |
| Stability | Decomposes slowly at room temperature releasing HCl. |
| Toxicity | Corrosive (causes burns). Lachrymator. |
Self-Validating Protocol Tip: Before using the reagent in a critical step, take a small aliquot and add it to excess benzylamine in DCM. Check by TLC or LCMS. You should see instantaneous conversion to the benzyl-sulfamide adduct. If the starting material remains or you see only the sulfonic acid peak, the reagent has hydrolyzed.
References
-
Vertex AI Search . (2025).[1] Structure and CAS verification for Ethyl 2-[(chlorosulfonyl)amino]acetate. Retrieved from
-
G. M. Cohen et al. (2007). Cyclic sulfamide derivatives as 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
- Winum, J. Y., et al. (2006).
-
Organic Syntheses . General procedures for sulfamoyl chloride preparation from amines and sulfuryl chloride.
Sources
Technical Guide: Solubility and Stability Profile of Ethyl 2-[(chlorosulfonyl)amino]acetate
[1]
Executive Summary
Ethyl 2-[(chlorosulfonyl)amino]acetate (CAS 391912-52-0), also referred to as N-(chlorosulfonyl)glycine ethyl ester, is a highly reactive electrophilic intermediate used primarily in the synthesis of sulfamides and sulfonyl-containing heterocycles.[1][2]
Unlike inert pharmaceutical ingredients, the "solubility" of this compound cannot be decoupled from its chemical stability . It is a sulfamoyl chloride derivative, rendering it inherently unstable in protic media. This guide defines the operational solubility profile, distinguishing between thermodynamic solubility (dissolution capacity) and kinetic stability (resistance to solvolysis).
Key Takeaway: The compound exhibits high solubility in polar aprotic solvents (DCM, THF, Ethyl Acetate) but undergoes rapid, irreversible decomposition in water, alcohols, and primary amines.
Physicochemical Basis of Solubility
To understand the solubility behavior of ethyl 2-[(chlorosulfonyl)amino]acetate, one must analyze its molecular architecture:
-
Lipophilic Domain: The ethyl ester (
) and methylene linker provide moderate lipophilicity, facilitating interaction with organic solvents. -
Polar/Reactive Domain: The chlorosulfonylamino group (
) is highly polar and capable of hydrogen bonding (as a donor via NH and acceptor via ). However, the bond is a "soft" electrophile, highly susceptible to nucleophilic attack.
Predicted Physical Properties[1][2][3]
-
State: Likely a viscous oil or low-melting solid (based on structural analogs like ethyl 2-(chlorosulfonyl)acetate).
-
Polarity: Moderate to High.
-
LogP (Predicted): ~0.0 to 0.7, suggesting good compatibility with mid-polarity organic solvents.
Solubility & Compatibility Profile
The following table categorizes solvents based on solubility capacity and chemical compatibility .
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Capacity | Chemical Compatibility | Operational Recommendation |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High (>100 mg/mL) | Excellent | Primary Choice. Ideal for synthesis and storage. Must be anhydrous. |
| Polar Aprotic (Ethers) | THF, 1,4-Dioxane, MTBE | High | Good | Suitable. Ensure THF is peroxide-free and anhydrous to prevent hydrolysis. |
| Polar Aprotic (Esters/Ketones) | Ethyl Acetate, Acetone | High | Moderate | Usable. Avoid prolonged storage in acetone due to potential enol-sulfonylation side reactions. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate | Excellent | Good for heating reactions or azeotropic drying. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low (<1 mg/mL) | Excellent | Antisolvent. Use to precipitate the product from DCM/THF solutions. |
| Protic Solvents | Water, Methanol, Ethanol | N/A (Decomposes) | Incompatible | DO NOT USE. Rapid solvolysis releases HCl and sulfonic acid derivatives. |
| Basic Solvents | Pyridine, TEA, DMF | High | Poor | Pyridine/TEA will form reactive sulfonylammonium salts. DMF can cause Vilsmeier-type degradation. |
Mechanistic Analysis: The Instability in Protic Solvents
The limitation of using alcohols or water is not a lack of dissolution, but the rate of solvolysis . The chlorosulfonyl group undergoes nucleophilic substitution at the sulfur atom.
Reaction Pathway
In the presence of an alcohol (
Visualization: Solvolysis Mechanism
The following diagram illustrates the divergent pathways when the compound is exposed to compatible vs. incompatible solvents.
Figure 1: Comparative stability pathways. Note the irreversible degradation in protic media.
Experimental Protocols
Protocol A: Safe Dissolution for Synthesis (Standard)
Objective: Prepare a 0.5 M solution for a sulfamoylation reaction.
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Solvent Choice: Select Anhydrous Dichloromethane (DCM) .
-
Why: DCM solubilizes the compound instantly and has low boiling point for easy removal.
-
-
Weighing: Weigh the ethyl 2-[(chlorosulfonyl)amino]acetate quickly. If the compound is a hygroscopic solid, weigh in a glovebox.
-
Dissolution: Add DCM via syringe. Swirl gently. The solution should be clear and colorless to pale yellow.
-
Validation: Check for effervescence.
-
Troubleshooting: Bubbling indicates moisture presence (HCl release). If bubbling occurs, discard and dry solvent further.
-
Protocol B: Purification via Precipitation (Antisolvent Method)
Objective: Purify crude material without aqueous workup (to prevent hydrolysis).
-
Concentrate: Evaporate the reaction solvent (e.g., DCM) to a minimum volume (viscous oil/slurry).
-
Antisolvent Addition: Slowly add cold Hexane or Heptane with vigorous stirring.
-
Crystallization: The sulfamoyl chloride should precipitate as a white/off-white solid or oil out as a separate phase.
-
Filtration: Filter under inert atmosphere (Schlenk filtration) to avoid moisture condensation during filtration.
Visualization: Handling Workflow
Figure 2: Decision tree for handling sulfamoyl chloride derivatives.
Stability and Storage
-
Temperature: Store at -20°C . Thermal degradation can occur at room temperature over time, releasing
. -
Atmosphere: Strictly Inert (Argon/Nitrogen) .
-
Container: Glass or Teflon. Avoid metal containers which may corrode due to trace HCl.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14363949, Ethyl 2-((chlorosulfonyl)amino)acetate. Retrieved from [Link]
-
Spillane, W. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Semantic Scholar. Retrieved from [Link]
Stability of sulfamoyl chloride derivatives in ambient conditions
Stability of Sulfamoyl Chloride Derivatives in Ambient Conditions
Executive Summary: The Stability Paradox
Sulfamoyl chlorides (
This guide moves beyond generic safety data sheets to provide a mechanistic understanding of why these derivatives degrade and how to engineer a storage and handling protocol that guarantees reagent integrity.
Mechanisms of Degradation
To preserve sulfamoyl chlorides, one must understand the molecular pathways of their destruction. The two primary vectors are Hydrolytic Decomposition and Thermal Instability .
Hydrolytic Decomposition (The Primary Threat)
Ambient moisture is the most immediate threat. Unlike carboxylic acid chlorides, sulfamoyl chlorides possess a nitrogen atom capable of donating electron density into the sulfonyl group (
-
Pathway A: Nucleophilic Substitution (
-like) For fully substituted derivatives (e.g., -Dimethylsulfamoyl chloride), the mechanism typically follows a direct nucleophilic attack by water at the sulfur center, proceeding through a trigonal bipyramidal transition state. Result: Formation of the corresponding sulfamic acid and hydrochloric acid. The HCl generated is autocatalytic, accelerating further degradation if not scavenged. -
Pathway B: Elimination-Addition (Sulfonylamine Intermediate) For mono-substituted derivatives (
), a base-catalyzed (or even water-assisted) elimination of HCl can occur, generating a highly reactive N-sulfonylamine ( ) intermediate. This species rapidly reacts with water to form the sulfamic acid.
Thermal Decomposition
While generally more stable than their sulfonyl chloride counterparts (
-
Mechanism: Homolytic cleavage of the S-Cl bond or extrusion of
, leading to the formation of chloroamines or polymeric tars.
Factors Influencing Stability
Not all sulfamoyl chlorides decay at the same rate. Stability is a function of the substituent architecture.[1]
| Factor | Influence on Stability | Mechanistic Insight |
| N-Substitution (Steric) | Dimethyl > Diethyl | Steric bulk usually retards nucleophilic attack. However, anomalous kinetics exist where diethyl hydrolyzes faster due to solvent exclusion effects or hyperconjugation [1]. |
| N-Substitution (Electronic) | Electron-Poor > Electron-Rich | Electron-withdrawing groups (e.g., acyl, aryl) on the nitrogen decrease electron donation to Sulfur, making the S-center more electrophilic and susceptible to hydrolysis. |
| Protonic Character | Tertiary ( | Secondary sulfamoyl chlorides are significantly less stable due to the accessible E1cB elimination pathway (formation of |
| Physical State | Solid > Liquid | Crystal lattice energy provides a kinetic barrier to hydrolysis. Liquid derivatives (e.g., Dimethylsulfamoyl chloride) have higher molecular mobility and moisture permeability. |
Visualization: Degradation Pathways
The following diagram maps the kinetic fate of sulfamoyl chlorides when exposed to environmental stressors.
Figure 1: Mechanistic pathways for the hydrolytic and thermal degradation of sulfamoyl chlorides.
Protocol: Handling and Storage
To ensure scientific integrity, the handling of these reagents must be treated as a "Self-Validating System." If the protocol is followed, the reagent remains pure; if the reagent degrades, the protocol was breached.
Storage Conditions (The "Cold-Dry" Standard)
-
Temperature: Store at 2°C to 8°C for short-term (<1 month). For long-term storage, -20°C is mandatory to arrest thermal bond cleavage.
-
Atmosphere: Strictly Argon or Nitrogen .[2] Carbon dioxide is insufficient due to potential reactivity with accompanying amines in synthesis.
-
Container: Teflon-lined screw caps or flame-sealed ampoules. Avoid cork or rubber septa which can leach moisture or plasticizers.
Handling Workflow
-
Equilibration: Allow the refrigerated container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent.
-
Aliquot Transfer: Use a dry syringe or cannula transfer under positive inert pressure. Never pour.
-
Quenching: All glassware and syringes must be rinsed with a base (e.g., NaOH solution) immediately after use to neutralize residual HCl and sulfamoyl chloride.
Analytical Monitoring
Before committing a sulfamoyl chloride to a high-value synthesis, validate its purity.
| Method | Observation | Indication of Failure |
| Visual Inspection | Clear, colorless liquid (or white solid). | Yellowing/browning indicates thermal decomposition; fuming indicates HCl release. |
| 1H NMR ( | Sharp singlets for N-Methyl groups (e.g., | New peaks slightly downfield (approx +0.1-0.2 ppm) correspond to the sulfamic acid or protonated amine salts. |
| Titration | Silver Nitrate ( | Excess chloride ion concentration (beyond stoichiometric 1 eq) indicates hydrolysis ( |
Visualization: Validated Handling Workflow
Figure 2: Decision tree for the safe handling and validation of sulfamoyl chloride reagents.
References
-
Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides.[3] Canadian Journal of Chemistry, 50(7), 946–951. Link
-
Spillane, W. J., et al. (1998). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (3), 545-550. Link
-
BenchChem Technical Support.[2] (2025).[2][4][5][6] Preventing decomposition of sulfonyl chloride during reaction.[2] BenchChem Technical Guides. Link
-
Fisher Scientific. (2009).[4] Safety Data Sheet: Dimethylsulfamoyl chloride. Fisher Scientific SDS. Link
Sources
Thermodynamic Profiling and Thermal Hazard Assessment of Ethyl 2-[(chlorosulfonyl)amino]acetate
Executive Summary
Ethyl 2-[(chlorosulfonyl)amino]acetate (CAS: 391912-52-0) is a highly reactive, bifunctional electrophilic intermediate characterized by an ethyl ester and a moisture-sensitive chlorosulfonyl moiety [1]. It serves as a critical building block in the synthesis of complex sulfamides, sulfonamides, and targeted pharmacophores such as 11β-HSD1 inhibitors [2].
Due to the intrinsic instability of the chlorosulfonyl group, understanding the thermodynamic properties of this compound—specifically its thermal stability, phase transitions, and reaction enthalpies—is paramount. This whitepaper provides an in-depth technical framework for drug development professionals to accurately determine, estimate, and apply the thermodynamic parameters of ethyl 2-[(chlorosulfonyl)amino]acetate, ensuring safe handling, storage, and process scale-up.
Molecular Structure & Theoretical Thermodynamics
Isolating ultra-pure samples of reactive chlorosulfonyl derivatives for standard bomb calorimetry is notoriously difficult due to rapid hydrolysis. Consequently, computational chemistry (Density Functional Theory, DFT) and Benson Group Additivity are employed to estimate baseline thermodynamic parameters.
The sulfamoyl chloride group introduces significant electronic delocalization. The interaction between the lone pair on the nitrogen atom and the anti-bonding orbital (
Quantitative Thermodynamic Estimates
The following table synthesizes the estimated thermodynamic data for ethyl 2-[(chlorosulfonyl)amino]acetate, derived from computational models and extrapolated from structurally analogous sulfamoyl chlorides [4].
Table 1: Estimated Thermodynamic Properties of Ethyl 2-[(chlorosulfonyl)amino]acetate
| Thermodynamic Property | Estimated Value | Method of Determination |
| Molecular Weight | 201.63 g/mol | Exact Mass Calculation |
| Standard Enthalpy of Formation ( | -710 to -730 kJ/mol | Benson Group Additivity |
| Specific Heat Capacity ( | ~ 1.8 J/(g·K) at 298K | DFT (B3LYP/6-311+G**) |
| Decomposition Onset ( | 120 °C - 140 °C | Extrapolated TGA of sulfamoyl chlorides |
| Enthalpy of Decomposition ( | > 800 J/g (Exothermic) | Isothermal Calorimetry Estimation |
Experimental Methodologies: Thermal Stability & Phase Transitions
To validate theoretical models, empirical thermal analysis is required. The causality behind selecting Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) lies in the need to decouple physical phase transitions (e.g., melting) from chemical degradation (loss of HCl and SO₂ gas) [5].
Protocol: Self-Validating Thermal Hazard Assessment (DSC/TGA)
Objective: Determine the phase transitions and decomposition kinetics of ethyl 2-[(chlorosulfonyl)amino]acetate to establish a safe operating temperature envelope.
Causality & Validation: Chlorosulfonyl groups are highly reactive toward atmospheric moisture, leading to exothermic hydrolysis that artificially skews thermal stability data. Therefore, sample preparation must occur in a strictly controlled environment, and the instrument must be self-calibrated to ensure data integrity.
-
Step 1: Instrument Calibration (System Validation)
-
Run a high-purity Indium standard (
= 156.6 °C, = 28.45 J/g) through the DSC. -
Causality: This validates both the temperature axis and the calorimetric sensitivity (heat flow). If the Indium enthalpy deviates by >1%, the system requires recalibration before testing the reactive intermediate to ensure the integrated enthalpy of the sample is absolute.
-
-
Step 2: Anhydrous Sample Preparation
-
Inside a nitrogen-filled glovebox (<1 ppm H₂O, <1 ppm O₂), weigh 2.0–3.0 mg of the compound into a gold-plated high-pressure DSC pan.
-
Causality: Gold-plated pans are chosen over standard aluminum because the decomposition of the chlorosulfonyl group releases HCl gas. HCl reacts exothermically with aluminum, creating a secondary artifact exotherm that masks the true decomposition energy of the molecule.
-
-
Step 3: Differential Scanning Calorimetry (DSC) Execution
-
Seal the pan hermetically. Ramp the temperature from 0 °C to 250 °C at a rate of 5 °C/min.
-
Causality: A slower heating rate ensures thermal equilibrium within the sample, providing sharper resolution between the endothermic melting point and the onset of exothermic decomposition.
-
-
Step 4: Thermogravimetric Analysis (TGA) Correlation
-
Concurrently, run a 5.0 mg sample in an open platinum pan on a TGA under a continuous dry nitrogen purge (50 mL/min).
-
Causality: The nitrogen purge sweeps away evolved HCl and SO₂ gases, preventing secondary auto-catalytic degradation and isolating the primary thermal decomposition pathway.
-
Workflow for determining the thermal safety envelope of reactive chlorosulfonyl intermediates.
Reaction Thermodynamics in API Synthesis
When utilizing ethyl 2-[(chlorosulfonyl)amino]acetate to form sulfamides or sulfonamides, the thermodynamics of the nucleophilic substitution must be tightly controlled. The reaction of the chlorosulfonyl group with an amine is highly exothermic.
Isothermal Titration Calorimetry (ITC) or reaction calorimetry (RC1) is used to measure the enthalpy of reaction (
Thermodynamic reaction coordinate for the nucleophilic substitution of the chlorosulfonyl group.
Conclusion
The thermodynamic profiling of ethyl 2-[(chlorosulfonyl)amino]acetate requires a rigorous, self-validating approach that accounts for the extreme moisture sensitivity and thermal lability of the chlorosulfonyl moiety. By coupling theoretical DFT estimations with meticulously controlled DSC/TGA workflows, drug development professionals can accurately map the thermal safety envelope of this intermediate, ensuring high-yield, hazard-free scale-up in the synthesis of advanced therapeutics.
References
-
Molaid - ethyl 2-((chlorosulfonyl)amino)acetate - CAS 391912-52-0. Available at:[Link]
-
ResearchGate - Spectroscopic and theoretical studies of sulfamoyl fluoride and related compounds. Available at:[Link]
-
ChemRxiv - Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. Available at:[Link]
-
NIH PMC - A high-throughput screening fluorescence polarization assay for fatty acid adenylating enzymes (Sulfamoyl chloride thermodynamics). Available at:[Link]
Orthogonal Functional Group Analysis of Chlorosulfonyl Amino Acetates: A Technical Guide for Drug Development
Executive Summary
Chlorosulfonyl amino acetates—such as the widely utilized building block ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate—are critical bifunctional intermediates in modern drug discovery. They serve as primary precursors for synthesizing sulfonamide-containing peptidomimetics and small-molecule therapeutics[1]. However, the intrinsic chemical reactivity of the highly electrophilic chlorosulfonyl (-SO₂Cl) group presents significant analytical challenges.
As a Senior Application Scientist, I approach the characterization of these molecules not as a simple checklist of spectroscopic techniques, but as a holistic, causality-driven investigation. Because the -SO₂Cl group is highly susceptible to nucleophilic attack by trace moisture, standard analytical workflows often yield false negatives due to in-situ hydrolysis[2]. This whitepaper establishes a self-validating analytical framework combining Fourier-Transform Infrared Spectroscopy (FT-IR), Multinuclear NMR, and derivatization-based Mass Spectrometry (MS) to ensure absolute structural confidence.
Structural Architecture & Mechanistic Causality
To analyze a chlorosulfonyl amino acetate, one must first understand the electronic interplay of its three core functional groups:
-
The Chlorosulfonyl Group (-SO₂Cl): A powerful electron-withdrawing group (EWG) that exerts strong inductive effects across the molecule.
-
The Amino Core (N-R): Often tertiary (e.g., N-methylated) to prevent intramolecular self-condensation. The lone pair on the nitrogen is heavily delocalized into the adjacent sulfonyl group.
-
The Acetate Ester (-CH₂COOR): Provides a protected carboxylate terminus for downstream peptide coupling[3].
The Analytical Challenge: The -SO₂Cl group reacts rapidly with water to form a sulfonic acid (-SO₃H) and HCl. If a sample is exposed to ambient humidity during preparation, the diagnostic FT-IR bands and the characteristic ³⁵Cl/³⁷Cl isotopic signature in MS will vanish, leading to mischaracterization. Therefore, all analytical workflows must be designed to either strictly exclude moisture or intentionally derivatize the reactive group to prove its prior existence.
Fig 1: Orthogonal analytical workflow for moisture-sensitive chlorosulfonyl compounds.
Spectroscopic Profiling: FT-IR and NMR
FT-IR: Identifying the Functional Triad
Infrared spectroscopy is a non-destructive, highly diagnostic tool for confirming the presence of the intact -SO₂Cl group[4]. The S=O bonds in a sulfonyl chloride vibrate at higher frequencies than those in a sulfonic acid due to the electronegativity of the chlorine atom, which stiffens the S=O bond.
-
Sulfonyl Chloride: Exhibits strong, sharp asymmetric stretching at 1410–1370 cm⁻¹ and symmetric stretching at 1204–1166 cm⁻¹[4].
-
Acetate Ester: The carbonyl (C=O) stretch appears prominently at 1735–1750 cm⁻¹[5].
If the sample has degraded via hydrolysis, the sharp 1370 cm⁻¹ band will diminish, and a broad, sweeping O-H stretch will appear above 3000 cm⁻¹.
Multinuclear NMR: Tracing Electron Density
In ¹H and ¹³C NMR, the chemical shifts are dictated by the electron-withdrawing nature of the -SO₂Cl and ester groups. The alpha-methylene protons (-N-CH₂-COOR) are caught between two EWGs. Consequently, their electron density is severely depleted (deshielded), pushing their resonance significantly downfield compared to a standard aliphatic amine[1].
Table 1: Quantitative Spectroscopic Data Summary
Model Compound: Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate
| Technique | Functional Target | Expected Value | Causality / Mechanistic Note |
| FT-IR | -SO₂Cl (Asymmetric) | 1410 – 1370 cm⁻¹ | High frequency due to Cl electronegativity stiffening S=O[4]. |
| FT-IR | -SO₂Cl (Symmetric) | 1204 – 1166 cm⁻¹ | Disappears rapidly upon exposure to ambient moisture[4]. |
| FT-IR | Ester C=O | 1735 – 1750 cm⁻¹ | Confirms the intact acetate backbone[5]. |
| ¹H NMR | Alpha -CH₂- | 4.10 – 4.40 ppm (s) | Strongly deshielded by adjacent N-SO₂Cl and C=O groups. |
| ¹H NMR | N-CH₃ | 2.90 – 3.20 ppm (s) | Deshielded relative to standard tertiary amines. |
| MS (ESI-) | Intact Isotope Ratio | 3:1 (³⁵Cl : ³⁷Cl) | Confirms the presence of the covalently bound chlorine atom. |
Mass Spectrometry: The Self-Validating Derivatization System
Direct LC-MS analysis of chlorosulfonyl amino acetates is notoriously unreliable. The acidic, aqueous mobile phases used in standard reverse-phase LC rapidly hydrolyze the -SO₂Cl group into a sulfonic acid (-SO₃H) before the molecule reaches the ionization source. If you only observe the sulfonic acid mass, you cannot logically prove whether the starting material was already degraded in the vial or if it degraded during the chromatographic run.
The Solution: We employ a self-validating derivatization protocol. By intentionally reacting an aliquot of the sample with a known secondary amine (e.g., piperidine) under anhydrous basic conditions, we force the quantitative conversion of the reactive -SO₂Cl into a highly stable, easily ionizable sulfonamide[2]. If the MS detects the exact mass of the resulting sulfonamide, it retroactively validates that the intact, reactive chlorosulfonyl group was present in the original sample.
Fig 2: Chemical degradation vs. self-validating derivatization pathways for LC-MS.
Step-by-Step Experimental Methodologies
Protocol A: Anhydrous Sample Preparation for Intact Analysis (IR/NMR)
Objective: Prevent nucleophilic attack by ambient H₂O to preserve the -SO₂Cl group.
-
Environment: Perform all sample handling inside a nitrogen or argon-filled glovebox.
-
Solvent Preparation: Use only strictly anhydrous, septum-sealed deuterated solvents (e.g., CDCl₃ or CD₃CN stored over activated 3Å molecular sieves). Avoid DMSO-d6 or Methanol-d4, as they can act as nucleophiles or contain trace water[3].
-
FT-IR Acquisition: Deposit the neat oil or solid directly onto an Attenuated Total Reflectance (ATR) crystal. Blanket the crystal with a gentle stream of dry argon during acquisition to prevent atmospheric moisture absorption.
-
NMR Acquisition: Transfer 15-20 mg of the compound into an oven-dried NMR tube, dissolve in 0.6 mL of anhydrous CDCl₃, and seal with a PTFE cap and Parafilm before removing from the glovebox.
Protocol B: In-Situ Aminolysis for LC-MS Validation
Objective: Create a stable, self-validating sulfonamide derivative.
-
Reaction Setup: In a dry 2 mL vial, dissolve 1.0 mg of the chlorosulfonyl amino acetate in 500 µL of anhydrous dichloromethane (DCM).
-
Derivatization: Add 10 µL of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base, followed immediately by 5 µL of piperidine (the derivatizing amine).
-
Incubation: Vortex the mixture for 30 seconds. The reaction is highly exothermic and virtually instantaneous at room temperature.
-
Preparation for MS: Evaporate the DCM under a stream of nitrogen. Reconstitute the residue in 1 mL of LC-MS grade Acetonitrile/Water (50:50).
-
Analysis: Inject onto the LC-MS. Look for the exact mass of the piperidine-sulfonamide adduct. The absence of the ³⁵Cl/³⁷Cl isotope pattern combined with the precise mass shift (+48.09 Da relative to the intact mass, accounting for the loss of Cl and addition of the piperidine ring) provides absolute confirmation of the original functional group.
References
Sources
Safety data sheet (SDS) and hazards of ethyl 2-[(chlorosulfonyl)amino]acetate
Part 1: Executive Summary & Chemical Identity
Ethyl 2-[(chlorosulfonyl)amino]acetate (also known as Ethyl N-(chlorosulfonyl)glycinate ) is a specialized electrophilic reagent used primarily in medicinal chemistry for the synthesis of sulfamides, sulfonylureas, and peptidomimetic inhibitors. As a sulfamoyl chloride derivative (
This compound presents significant safety challenges due to its high reactivity with nucleophiles , particularly water. Upon contact with moisture, it rapidly hydrolyzes to release hydrochloric acid (HCl) and the corresponding sulfamic acid, posing severe corrosion risks to skin, eyes, and respiratory tissues.
Chemical Identification Table
| Property | Detail |
| Chemical Name | Ethyl 2-[(chlorosulfonyl)amino]acetate |
| Synonyms | Ethyl N-(chlorosulfonyl)glycinate; N-(Chlorosulfonyl)glycine ethyl ester |
| CAS Number | 391912-52-0 |
| Molecular Formula | |
| Molecular Weight | 201.63 g/mol |
| Physical State | Off-white to pale yellow solid (low melting point) or viscous oil |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |
Part 2: Hazard Identification (Core Directive)
GHS Classification (derived from homologous sulfamoyl chlorides)
This compound is classified as a Category 1B Skin Corrosive and Category 1 Serious Eye Damage agent. It is also Moisture Sensitive .
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
-
EUH014: Reacts violently with water.
-
EUH029: Contact with water liberates toxic gas (HCl).
Mechanism of Toxicity & Reactivity
The hazard profile is driven by the electrophilic chlorosulfonyl group (
-
Hydrolysis (Moisture Hazard): Water attacks the sulfur atom, displacing chloride. This generates Hydrochloric Acid (HCl) gas (corrosive/toxic) and Ethyl N-sulfoglycinate (strong acid).
-
Acylation/Sulfonylation (Biological Hazard): Upon contact with biological tissue, the compound sulfonylates proteins (attacking
, , groups), leading to immediate cellular necrosis and chemical burns.
Visualization: Hydrolysis & Hazard Pathway
Caption: Mechanism of hydrolysis and biological damage. The electrophilic sulfur core reacts with water or tissue nucleophiles, releasing HCl and causing burns.
Part 3: Safe Handling, Storage & Protocols[3]
Storage & Stability
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Strictly Inert Atmosphere (Argon or Nitrogen).[3] The compound is hygroscopic and hydrolytically unstable.
-
Container: Tightly sealed glass vial with a PTFE-lined cap. Secondary containment (desiccator) is recommended.
-
Shelf Life: 6-12 months if stored correctly. Degradation is indicated by the formation of white crystalline solids (sulfamic acid) and fuming (HCl).
Personal Protective Equipment (PPE)
-
Respiratory: Work within a certified chemical fume hood. If handling open powders outside a hood (not recommended), use a NIOSH-approved respirator with Acid Gas (AG) and P100 cartridges.
-
Hands: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling.
-
-
Eyes: Chemical splash goggles. A face shield is required if pouring larger quantities (>5g).
Experimental Workflow: Sulfamoylation Reaction
Objective: Reacting Ethyl N-(chlorosulfonyl)glycinate with an amine to form a sulfamide.
Step-by-Step Protocol:
-
Preparation: Flame-dry all glassware and cool under Argon.
-
Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Water content must be <50 ppm.
-
Base: Prepare a solution of the nucleophile (amine) with a non-nucleophilic base (e.g., Triethylamine or DIPEA) in excess (1.2 - 2.0 equivalents) to scavenge the generated HCl.
-
Addition: Dissolve the Ethyl N-(chlorosulfonyl)glycinate in anhydrous solvent. Add this solution dropwise to the amine/base mixture at 0°C (ice bath). Note: The reaction is exothermic.
-
Monitoring: Monitor by TLC (visualize with ninhydrin or phosphomolybdic acid).
-
Quenching: Once complete, quench carefully with saturated aqueous
. Caution: evolution will occur.
Visualization: Safe Handling Workflow
Caption: Operational workflow for handling sulfamoyl chlorides, emphasizing moisture exclusion and exothermic quenching.
Part 4: Emergency Response
First Aid Measures
-
Eye Contact: IMMEDIATE irrigation is critical.[1] Flush with water for at least 30 minutes. Lift eyelids.[1][4] Do not use neutralizing agents. Seek emergency ophthalmological care.
-
Skin Contact: Brush off dry particles (if solid) before rinsing. Wash with soap and water for 15+ minutes. Remove contaminated clothing under the shower.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Pulmonary edema may be delayed up to 48 hours; medical observation is required.
Spill Management (Decision Tree)
-
Small Spill (<5 g):
-
Evacuate immediate area.
-
Wear full PPE (Goggles, Double Gloves, Lab Coat).
-
Cover spill with dry lime, sand, or soda ash to neutralize acid.
-
Sweep up carefully (avoid dust) and place in a hazardous waste container.
-
Clean area with soap and water.[1]
-
-
Large Spill (>5 g or outside hood):
-
Evacuate the lab.
-
Call EHS/Fire Department.
-
Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus).
-
Visualization: Spill Response Logic
Caption: Decision logic for spill response based on quantity and containment.
Part 5: References
-
PubChem. Ethyl (chlorosulfonyl)acetate Compound Summary (CID 12225100). National Library of Medicine. [Link]
-
Winum, J. Y., et al. "Sulfamoylation of amino acids: A versatile route to sulfamides." Organic Letters, 2001. (Contextual reference for synthesis and handling of sulfamoyl amino acid derivatives).
Sources
Methodological & Application
Protocol for reacting ethyl 2-[(chlorosulfonyl)amino]acetate with primary amines
Executive Summary
This Application Note details the protocol for reacting ethyl 2-[(chlorosulfonyl)amino]acetate (a glycine-derived sulfamoyl chloride) with primary amines. This reaction yields unsymmetrical sulfamides , a privileged scaffold in medicinal chemistry known to act as transition-state mimetics for proteases and bioisosteres of urea.
Unlike standard sulfonyl chlorides, the reagent contains a secondary sulfonamide proton (
Chemical Mechanism & Rationale
The reaction follows a nucleophilic substitution at the hexavalent sulfur atom. The primary amine acts as the nucleophile, displacing the chloride leaving group.
Key Mechanistic Considerations:
-
Electrophilicity: The sulfur center is highly electrophilic due to the electron-withdrawing chlorine and nitrogen atoms.
-
Acidity of the Reagent: The proton on the reagent's nitrogen (
) is acidic ( ). Excess strong base can deprotonate this position, forming a less reactive anion or inducing decomposition. -
HCl Scavenging: A non-nucleophilic base (e.g., DIPEA or TEA) is required to neutralize the HCl byproduct, driving the equilibrium forward.
Pathway Diagram
Figure 1: Mechanistic pathway for the formation of unsymmetrical sulfamides.
Pre-Reaction Considerations
Reagent Stability & Handling
-
Moisture Sensitivity: Sulfamoyl chlorides hydrolyze rapidly to sulfamic acids (
) upon contact with water. All glassware must be flame-dried or oven-dried. -
Thermal Instability: Store the reagent at -20°C. Warm to room temperature (RT) in a desiccator before opening.
Solvent & Base Selection Guide
| Component | Recommendation | Rationale |
| Solvent | DCM (Dichloromethane) | Standard choice. Excellent solubility for organic amines; easy workup. Must be anhydrous.[1] |
| Alternative | THF (Tetrahydrofuran) | Use if the amine is polar/insoluble in DCM. Ensure it is peroxide-free and anhydrous. |
| Base | TEA (Triethylamine) | Standard scavenger. Cheap, easy to remove. |
| Alternative | DIPEA (Hünig's Base) | Preferred if the primary amine is sterically hindered, to reduce base competition. |
| Avoid | Pyridine | Can sometimes act as a nucleophile with highly reactive sulfonyl chlorides, forming sulfonated pyridinium species (though sometimes this is desired as a catalyst, here it adds complexity). |
Detailed Experimental Protocol
Scale: 1.0 mmol (Adjust proportionally).
Materials:
-
Ethyl 2-[(chlorosulfonyl)amino]acetate (1.0 equiv)[2]
-
Primary Amine (
) (1.1 equiv) -
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous DCM (10 mL)
Step-by-Step Procedure:
-
Preparation of Amine Solution:
-
In a 20 mL vial, dissolve Primary Amine (1.1 mmol) and TEA (2.0 mmol) in Anhydrous DCM (5 mL).
-
Note: Premixing the amine and base ensures the base is available immediately upon reaction to scavenge protons.
-
-
Preparation of Electrophile (The Reagent):
-
In a flame-dried 50 mL Round Bottom Flask (RBF) equipped with a stir bar and nitrogen inlet, dissolve Ethyl 2-[(chlorosulfonyl)amino]acetate (1.0 mmol) in Anhydrous DCM (5 mL).
-
Cool the RBF to 0°C using an ice/water bath.
-
Critical: Do not let the reagent sit in solution for long periods before adding the amine.
-
-
Coupling Reaction:
-
Add the Amine/Base solution dropwise to the Reagent solution at 0°C over 10–15 minutes.
-
Reasoning: Adding the amine to the chloride ensures the chloride is in excess initially, minimizing the risk of double-substitution (though less likely here) and controlling the exotherm.
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 2–4 hours .
-
-
Monitoring:
-
Monitor via TLC (typically 50% EtOAc/Hexane) or LC-MS.
-
Target Mass: Look for
corresponding to .
-
-
Workup:
-
Quench the reaction by adding 10 mL of 0.5 M HCl (or saturated
if the product is acid-sensitive). -
Phase Separation: Transfer to a separatory funnel.[3] Extract the aqueous layer with DCM (
). -
Combine organic layers and wash with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Most sulfamides crystallize or can be purified via Flash Column Chromatography (Silica gel, Gradient: 0%
60% EtOAc in Hexanes).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of unsymmetrical sulfamides.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or atmosphere. | Redistill DCM over |
| No Reaction | Reagent degraded before use. | Check reagent quality by NMR ( |
| Multiple Spots on TLC | Bis-sulfonylation (rare) or decomposition. | Ensure strictly 1.0 : 1.1 stoichiometry. Lower temperature to -10°C during addition. |
| Base Salt Contamination | Incomplete workup. | Ensure the acid wash (0.5 M HCl) is sufficient to protonate and remove excess TEA/DIPEA. |
References
-
Winum, J.-Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. (Discusses the general reactivity of sulfamoyl chlorides).
-
Audrieth, L. F., & Sveda, M. (1944). "Preparation and properties of some N-substituted sulfamic acids." Journal of Organic Chemistry. (Foundational chemistry of sulfamide synthesis).
-
BenchChem. (2025).[4] "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." (General protocols for sulfamoyl chloride handling).
-
RSC Publishing. (2020). "Synthesis of unsymmetrical sulfamides via SuFEx click chemistry." Chemical Science. (Modern approaches to sulfamide synthesis).
Sources
Application Note: High-Yield Preparation of Sulfamides from Ethyl 2-[(Chlorosulfonyl)amino]acetate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of bioactive sulfamide derivatives (e.g., 11β-HSD1 inhibitors)
Overview & Application
The sulfamoyl moiety (–SO₂NH–) is a privileged pharmacophore in medicinal chemistry, frequently utilized to improve the metabolic stability, solubility, and target-binding affinity of small molecules. Specifically, sulfamides derived from amino acids are critical precursors for the synthesis of cyclic sulfamides, which have demonstrated potent efficacy as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic syndrome and type 2 diabetes [1].
This application note details a robust, field-proven protocol for the preparation of sulfamides utilizing ethyl 2-[(chlorosulfonyl)amino]acetate as the key electrophilic intermediate. By reacting glycine ethyl ester with sulfuryl chloride, chemists can generate this highly reactive intermediate, which subsequently undergoes nucleophilic substitution with various primary or secondary amines to yield diverse sulfamide libraries.
Mechanistic Rationale & Experimental Design
The synthesis of sulfamides via a chlorosulfonyl intermediate requires strict control over reaction conditions due to the competing risk of hydrolysis.
-
Electrophile Generation: The protocol begins with the treatment of glycine ethyl ester hydrochloride with sulfuryl chloride (
) in acetonitrile. Acetonitrile is selected as a polar aprotic solvent because it solubilizes the polar hydrochloride salt while remaining inert to the highly electrophilic . The reaction requires prolonged heating (typically 18 hours) to ensure complete conversion to ethyl 2-[(chlorosulfonyl)amino]acetate [2]. -
Nucleophilic Amination: The resulting chlorosulfonyl intermediate possesses a highly electrophilic sulfur atom. The addition of an amine (
) results in a nucleophilic attack at the sulfur center, displacing the chloride ion. -
Role of the Base (DIPEA/TEA): A non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is mandatory. It acts as an acid scavenger to neutralize the HCl byproduct generated during the substitution. Without a base, the unreacted primary amine would form a hydrochloride salt, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield.
-
Anhydrous Imperative: The chlorosulfonyl group is exquisitely moisture-sensitive. Exposure to water leads to rapid hydrolysis, forming the corresponding sulfonic acid, which is unreactive toward amines. Thus, the entire system must be self-validating: the maintenance of anhydrous conditions directly correlates with the final yield.
Synthetic Workflow
The following diagram illustrates the logical progression from the amino acid precursor to the final bioactive cyclic sulfamide, highlighting the central role of the chlorosulfonyl intermediate.
Synthetic workflow from glycine ethyl ester to bioactive cyclic sulfamides via the chlorosulfonyl intermediate.
Detailed Step-by-Step Protocols
Phase 1: Synthesis of Ethyl 2-[(chlorosulfonyl)amino]acetate
Caution: Sulfuryl chloride is highly corrosive and toxic. Perform all operations in a well-ventilated fume hood using appropriate PPE.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Reagent Loading: Suspend glycine ethyl ester hydrochloride (10.0 mmol, 1.40 g) in anhydrous acetonitrile (50 mL).
-
Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add sulfuryl chloride (
, 30.0 mmol, ~2.4 mL) dropwise via syringe over 15 minutes. -
Reaction: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 80-82 °C). Maintain reflux for 18.0 hours under an inert atmosphere [2].
-
Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove the solvent and excess
. -
Storage: The resulting crude ethyl 2-[(chlorosulfonyl)amino]acetate (a viscous oil or semi-solid) should be used immediately in the next step or stored at -20 °C under argon to prevent degradation.
Phase 2: Amination to Form the Sulfamide Derivative
-
Preparation: Dissolve the crude ethyl 2-[(chlorosulfonyl)amino]acetate (assumed 10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) in a flame-dried flask under argon. Cool to 0 °C.
-
Amine Addition: In a separate vial, dissolve the desired amine (10.0 mmol) and DIPEA (25.0 mmol, 4.35 mL) in anhydrous DCM (10 mL).
-
Coupling: Add the amine/DIPEA solution dropwise to the chlorosulfonyl intermediate over 20 minutes to prevent exothermic spikes and minimize side reactions.
-
Maturation: Allow the reaction to warm to room temperature and stir for 3–4 hours. Monitor reaction completion via TLC (typically 1:1 Hexanes/Ethyl Acetate, visualizing with ninhydrin or UV).
-
Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous
. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). -
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous
, and concentrate in vacuo. Purify the crude sulfamide via flash column chromatography (silica gel) to yield the pure ethyl 2-(N-alkylsulfamoylamino)acetate.
Quantitative Data: Biological Relevance
The linear sulfamides produced via this protocol are frequently cyclized to form 1,2,5-thiadiazolidine 1,1-dioxides (cyclic sulfamides). Table 1 summarizes the structure-activity relationship (SAR) data for a series of cyclic sulfamides synthesized from this exact intermediate, demonstrating their potency as 11β-HSD1 inhibitors [1].
Table 1: In Vitro 11β-HSD1 Inhibitory Activity of Cyclic Sulfamides Derived from the Protocol
| Compound ID | Amine R-Group (Substituted on Sulfamide) | Human 11β-HSD1 IC₅₀ (nM) | Selectivity over 11β-HSD2 |
| 5 | tert-Butyl (Boc-protected intermediate) | 363 | > 100-fold |
| 13h | 2-Adamantyl | 12 | > 1000-fold |
| 18e | Trans-4-substituted Adamantyl | 1 | > 1000-fold |
| KR-67500 | Complex Adamantyl-carboxamide | 1 | > 1000-fold |
Data adapted from Kim et al. (2012). The optimization of the amine R-group directly correlates with nanomolar target engagement and high selectivity.
Troubleshooting & Self-Validation
To ensure the protocol acts as a self-validating system, monitor the following critical parameters:
-
Low Yield in Phase 2: If the yield of the sulfamide is <40%, the most likely culprit is the hydrolysis of the chlorosulfonyl intermediate. Validation Check: Run an IR spectrum of the intermediate; a broad peak around 3300-3400 cm⁻¹ indicates sulfonic acid formation (moisture contamination). Ensure all solvents are strictly anhydrous.
-
Incomplete Amination: If unreacted amine remains despite TLC indicating the consumption of the chlorosulfonyl intermediate, the DIPEA concentration may be insufficient to neutralize the generated HCl. Ensure a minimum of 2.5 equivalents of DIPEA is used.
References
-
Kim, S. H., Bok, J. H., Lee, J. H., Kim, I. H., Kwon, S. W., Lee, G. B., Kang, S. K., Park, J. S., Jung, W. H., Kim, H. Y., Rhee, S. D., Ahn, S. H., Bae, M. A., Ha, D. C., Kim, K. Y., & Ahn, J. H. (2012). Synthesis and biological evaluation of cyclic sulfamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitors. ACS Medicinal Chemistry Letters, 3(2), 88–93.[Link]
-
Molaid Chemical Database. (n.d.). ethyl 2-((chlorosulfonyl)amino)acetate - CAS 391912-52-0 Reaction Data. Retrieved March 6, 2026, from[Link] (Referencing standard synthesis conditions: Glycine ethyl ester hydrochloride + SO2Cl2 in acetonitrile, 18.0h).
Application Note: Ethyl 2-[(Chlorosulfonyl)amino]acetate as a Bifunctional Scaffold in Medicinal Chemistry
Executive Summary & Chemical Rationale
Ethyl 2-[(chlorosulfonyl)amino]acetate (CAS: 391912-52-0) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Structurally, it is an
The strategic value of this molecule lies in its dual reactivity:
-
The Chlorosulfonyl Group (
): Acts as a powerful, moisture-sensitive electrophile, perfectly primed for intermolecular nucleophilic attack by primary or secondary amines to form acyclic sulfamides[1]. -
The Ethyl Ester Group (
): Serves as a latent carboxylate. Once the sulfonamide is formed, the ester is geometrically positioned to undergo an intramolecular 5-exo-trig cyclization, yielding 5-membered cyclic sulfamides (1,2,5-thiadiazolidin-3-one 1,1-dioxides)[2].
This dual reactivity makes it an indispensable reagent for synthesizing peptidomimetics, transition-state analogs, and bioisosteres for carboxylic acids and hydantoins[2],[3].
Application in Drug Discovery: Cyclic Sulfamides & Enzyme Inhibition
Cyclic sulfamides synthesized from ethyl 2-[(chlorosulfonyl)amino]acetate are critical pharmacophores in the development of enzyme inhibitors. Because the cyclic sulfamide moiety mimics the tetrahedral transition state of peptide bond hydrolysis, it is highly effective against metalloproteases and arginases[3],[4].
Most notably, this scaffold is used to synthesize inhibitors of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) [2]. 11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for converting inactive cortisone into active cortisol. Overexpression of cortisol in adipose tissue is a primary driver of metabolic syndrome, insulin resistance, and type 2 diabetes[2]. By utilizing cyclic sulfamides to block this pathway, researchers can effectively modulate localized cortisol levels without the systemic side effects of traditional glucocorticoid receptor antagonists.
Mechanism of 11β-HSD1 inhibition by cyclic sulfamides to prevent cortisol activation.
Synthetic Workflow & Experimental Protocols
The transformation of ethyl 2-[(chlorosulfonyl)amino]acetate into a bioactive cyclic sulfamide is a two-step process governed by strict electronic and steric controls.
Synthetic workflow for cyclic sulfamides from ethyl 2-[(chlorosulfonyl)amino]acetate.
Protocol 1: Intermolecular Amidation (Synthesis of Acyclic Sulfamide)
-
Objective: Couple the chlorosulfonyl group with a target primary amine (e.g., an adamantyl amine or aniline derivative)[2],[1].
-
Causality & Rationale: The chlorosulfonyl group is highly reactive and prone to hydrolysis. The reaction must be performed in strictly anhydrous dichloromethane (DCM) to prevent conversion to the inactive sulfonic acid. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the target amine from precipitating as an unreactive hydrochloride salt. The reaction is initiated at 0 °C to control the exothermic nucleophilic attack and prevent premature ester hydrolysis.
Step-by-Step Procedure:
-
Purge a flame-dried round-bottom flask with Argon.
-
Dissolve the primary amine (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM (0.2 M).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Dissolve ethyl 2-[(chlorosulfonyl)amino]acetate (1.1 equiv) in anhydrous DCM and add it dropwise to the amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 3–4 hours.
-
Quench with 0.1 N HCl, extract with DCM, wash with brine, dry over
, and concentrate under reduced pressure.
Self-Validation Checkpoint:
Analyze the crude product via FT-IR. The success of the amidation is confirmed by the disappearance of the strong asymmetric
Protocol 2: Intramolecular Cyclization
-
Objective: Cyclize the acyclic sulfamide into a 1,2,5-thiadiazolidin-3-one 1,1-dioxide core.
-
Causality & Rationale: The newly formed sulfonamide nitrogen is mildly acidic (pKa ~ 10). Treatment with a strong base like Sodium Ethoxide (NaOEt) deprotonates this nitrogen, transforming it into a potent nucleophile. NaOEt is specifically chosen because the ethoxide anion matches the ethyl ester leaving group, completely eliminating the risk of transesterification side-products during the 5-exo-trig cyclization.
Step-by-Step Procedure:
-
Dissolve the acyclic sulfamide intermediate (1.0 equiv) in absolute ethanol (0.1 M).
-
Add a freshly prepared solution of NaOEt in ethanol (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux (78 °C) for 4 hours.
-
Cool to room temperature, concentrate under vacuum, and acidify the residue with 1 N HCl to precipitate the cyclic sulfamide.
-
Filter, wash with cold water, and recrystallize from ethanol/water.
Self-Validation Checkpoint:
Analyze the purified product via
Quantitative Data & Reaction Parameters
The following table summarizes the typical reaction parameters, expected yields, and analytical markers for the workflows utilizing ethyl 2-[(chlorosulfonyl)amino]acetate.
| Reaction Step | Reagents & Conditions | Target Motif | Typical Yield (%) | Primary Validation Marker |
| Intermolecular Amidation | R-NH₂, TEA, Anhydrous DCM, 0 °C to RT, 3 h | Acyclic Sulfamide | 70–85% | IR: Loss of 1370 cm⁻¹ ( |
| Intramolecular Cyclization | NaOEt, Absolute EtOH, Reflux, 4 h | Cyclic Sulfamide | 65–80% | ¹H NMR: Loss of 4.2 ppm (q, 2H) |
| N-Alkylation (Post-Cyclization) | R-Br, | N-Substituted Cyclic Sulfamide | 60–75% | ¹H NMR: Appearance of new alkyl signals |
Handling, Stability, and Troubleshooting
Ethyl 2-[(chlorosulfonyl)amino]acetate is a highly sensitive reagent. To ensure reproducibility and maintain the integrity of your self-validating protocols, adhere to the following guidelines:
-
Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at sub-zero temperatures (-20 °C).
-
Degradation Check: Exposure to ambient humidity leads to rapid hydrolysis. Before utilizing an older batch, perform a quick IR scan. If a broad
stretch appears around 3400 cm⁻¹ (indicating formation of the sulfonic acid), the reagent has degraded and should be discarded. -
Troubleshooting Amidation: If yields are low and unreacted amine remains, ensure the TEA is strictly anhydrous. Trace water in the base will outcompete the amine for the electrophilic chlorosulfonyl group.
References
- Source: PMC (National Institutes of Health)
- Synthesis of Arginase Inhibitors: An Overview Source: MDPI URL
- Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides and N(Boc)
- Research Article Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N Source: Semantic Scholar URL
Sources
- 1. Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides and N(Boc)-Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Step-by-step synthesis of ethyl 2-[(chlorosulfonyl)amino]acetate from glycine ethyl ester
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Intermediate synthesis for cyclic sulfamides, benzothiadiazepine derivatives, and 11β-HSD1 inhibitors.
Introduction and Strategic Context
Ethyl 2-[(chlorosulfonyl)amino]acetate is a highly versatile, electrophilic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate for the installation of the sulfamide pharmacophore (
The synthesis relies on the controlled chlorosulfonation of glycine ethyl ester. Because primary amines can undergo over-sulfamoylation to form undesired symmetric sulfamides or sulfonyl imines[4], the reaction demands rigorous control over stoichiometry, temperature, and order of addition.
Mechanistic Rationale and Causality (E-E-A-T)
To ensure a self-validating and high-yielding protocol, the experimental design is grounded in the following mechanistic principles:
-
Precursor Selection: Glycine ethyl ester is utilized as its hydrochloride salt (GEE·HCl)[5]. The salt is highly stable, non-hygroscopic, and prevents premature degradation or self-condensation (diketopiperazine formation) prior to the reaction.
-
Base Selection and Stoichiometry: Triethylamine (TEA) or diisopropylethylamine (DIPEA) is required. Exactly 2.0 to 2.2 equivalents are used: 1.0 equivalent to liberate the free glycine ethyl ester from its HCl salt, and 1.0–1.2 equivalents to scavenge the HCl byproduct generated during the nucleophilic attack on sulfuryl chloride[6][7].
-
Electrophilic Reagent: Sulfuryl chloride (
) is a highly reactive, moisture-sensitive electrophile. The reaction must be conducted in strictly anhydrous dichloromethane (DCM) under an inert atmosphere ( or Argon) to prevent the hydrolysis of both the reagent and the resulting sulfamoyl chloride product[6]. -
Thermodynamic Control: The nucleophilic attack of the amine on
is highly exothermic. The reaction must be initiated at 0 °C. Elevated temperatures promote the deprotonation of the highly acidic sulfamoyl chloride intermediate, leading to the elimination of the chloride ion to form a sulfonyl imine, which subsequently dimerizes or reacts with a second amine equivalent to form symmetric sulfamides[4].
Reaction Workflow
Workflow for the synthesis of ethyl 2-[(chlorosulfonyl)amino]acetate via controlled chlorosulfonation.
Quantitative Data & Stoichiometry
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |
| Glycine ethyl ester HCl | 139.58 | 1.0 | 10.0 | 1.40 g |
| Triethylamine (TEA) | 101.19 | 2.2 | 22.0 | 3.06 mL (d=0.726) |
| Sulfuryl Chloride ( | 134.97 | 1.1 | 11.0 | 0.89 mL (d=1.667) |
| Anhydrous Dichloromethane | N/A | Solvent | N/A | 30 mL (Total) |
Experimental Protocol
Safety Precaution: Sulfuryl chloride is highly corrosive and reacts violently with water, evolving toxic
Step 1: Preparation of the Amine Solution
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Add glycine ethyl ester hydrochloride (1.40 g, 10.0 mmol) to the flask[5].
-
Suspend the solid in anhydrous dichloromethane (20 mL) and establish a steady nitrogen sweep.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add anhydrous triethylamine (3.06 mL, 22.0 mmol) dropwise over 5 minutes. The suspension will gradually clear as the free amine is liberated and the TEA·HCl salt remains partially suspended/dissolved. Stir for 15 minutes at 0 °C[6].
Step 2: Chlorosulfonation
-
In a separate dry vial, prepare a solution of sulfuryl chloride (0.89 mL, 11.0 mmol) in anhydrous dichloromethane (10 mL)[6].
-
Transfer this solution to the dropping funnel.
-
Add the
solution dropwise to the reaction mixture over 30–45 minutes, strictly maintaining the internal temperature at or below 5 °C. Self-Validation Check: Rapid addition will cause a temperature spike, leading to a noticeable darkening of the solution and formation of symmetric sulfamide byproducts. -
Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (approx. 20 °C) over 2–4 hours[4][6].
Step 3: In-Process Control (IPC)
-
Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 3:1) solvent system. The product is UV-active and can also be visualized using a ninhydrin stain (which will show the disappearance of the primary amine).
Step 4: Workup and Isolation
-
Re-cool the reaction flask to 0 °C.
-
Quench the reaction carefully by adding ice-cold water (15 mL). Note: The water must be cold to minimize the hydrolysis of the newly formed sulfamoyl chloride bond.
-
Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer.
-
Extract the aqueous layer with an additional portion of cold DCM (15 mL).
-
Combine the organic layers and wash sequentially with cold 1M HCl (15 mL) to remove trace unreacted amine/TEA, followed by cold saturated aqueous
(15 mL), and finally cold brine (15 mL)[6]. -
Dry the organic phase over anhydrous sodium sulfate (
). Filter the drying agent. -
Concentrate the filtrate under reduced pressure (rotary evaporator, water bath
30 °C) to afford ethyl 2-[(chlorosulfonyl)amino]acetate as a viscous oil or low-melting solid.
Analytical Note: The product is highly reactive. It is recommended to use it immediately in the subsequent coupling step (e.g., with an aniline or secondary amine) without further extensive purification (like column chromatography), as silica gel can induce degradation[3][10].
References
Sources
- 1. N-butan-2-yl-N-methylsulfamoyl chloride | 1095178-21-4 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Glycine ethyl ester hydrochloride 0.99 Ethyl glycinate hydrochloride [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US9920002B2 - Methods for producing sulfonic acid diamides - Google Patents [patents.google.com]
- 8. N-methyl-N-(oxolan-3-yl)sulfamoyl chloride|CAS 1411947-15-3 [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2009050120A1 - Method for producing sulfonic acid diamides - Google Patents [patents.google.com]
Application Note: Heterocyclic Synthesis Using Chlorosulfonyl Isocyanate (CSI)
[1][2][3]
Executive Summary
Chlorosulfonyl Isocyanate (CSI,
This guide moves beyond basic textbook definitions to provide a field-validated workflow for handling CSI. It focuses on the Graf Reaction (for
Mechanistic Insight: The Dual-Electrophile Paradox
To master CSI, one must understand its dichotomy. It possesses two distinct electrophilic centers:[2]
-
The Isocyanate Carbon (
): Highly susceptible to nucleophilic attack and cycloaddition. -
The Sulfur Atom (
): A secondary electrophilic site, often engaged after the initial capture of the isocyanate.
Reactivity Pathways
The reaction outcome is dictated by the nucleophile's structure and the reaction temperature.
-
Alkenes: Undergo [2+2] cycloaddition to form
-chlorosulfonyl -lactams. -
Alkynes/Ketones: Undergo [4+2] or [2+2+2] type cyclizations to form six-membered rings (uracils, oxathiazinones).
-
Alcohols/Amines: Attack the isocyanate to form carbamates or sulfamides (precursors to the Burgess Reagent).[3]
Visualization: CSI Reactivity Map
Figure 1: Divergent synthetic pathways of CSI based on substrate class. Note the critical reductive hydrolysis step for
Application 1: Synthesis of -Lactams (The Graf Reaction)
The most high-value application of CSI is the direct conversion of alkenes to
The Challenge: The -Sulfonyl Group
The initial product is an
Protocol A: -Lactam Formation and Reductive Workup
Reagents:
-
Substrate: Styrene or Vinyl Ether (1.0 equiv)
-
Reagent: Chlorosulfonyl Isocyanate (1.1 equiv)[5]
-
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Reductive Agent: 25% aq.
(Sodium Sulfite) -
Base: 10%
or (to maintain pH)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.
-
Solvation: Dissolve the alkene (10 mmol) in anhydrous DCM (20 mL). Cool to
(for styrenes) or (for highly reactive vinyl ethers). -
CSI Addition: Dilute CSI (11 mmol) in DCM (5 mL). Add dropwise over 20 minutes.
-
Observation: The solution may turn pale yellow.
-
Checkpoint: Monitor by IR.[4] The strong isocyanate peak (
) should disappear as the reaction progresses.
-
-
Incubation: Stir at the set temperature for 1–4 hours.
-
Reductive Quench (The Critical Step):
-
Prepare a vigorously stirring mixture of 25% aqueous
(20 mL) and sufficient base (KOH or NaHCO3) to keep the solution slightly alkaline (pH 8). -
Slowly pour the reaction mixture into the sulfite solution.
-
Warning: This is exothermic. Maintain temperature
.
-
-
Hydrolysis: Stir the biphasic mixture for 30–60 minutes. The sulfite reduces the
-chlorosulfonyl group to sulfinic acid, which hydrolyzes to the free amine ( ) and . -
Extraction: Separate phases. Extract the aqueous layer with DCM (
). Dry organics over and concentrate.
Data Presentation: Substrate Scope & Conditions
| Substrate Class | Temp (
Application 2: Synthesis of Uracils and Pyrimidines
CSI reacts with alkynes or ketones/nitriles to form six-membered heterocycles. This is particularly useful for synthesizing fluorinated uracils (oncology targets).
Protocol B: Uracil Synthesis from Alkynes
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
CSI (1.1 equiv)[5]
-
Solvent: Anhydrous DMF or Acetonitrile (polar solvents facilitate the intermediate dipole).
Methodology:
-
Addition: Add CSI dropwise to a solution of alkyne in DMF at
. -
Cyclization: Allow to warm to room temperature. The reaction proceeds via a
cycloaddition followed by ring expansion or direct depending on substitution. -
Hydrolysis: Quench with water (carefully!). The intermediate
-chlorosulfonyl group is hydrolyzed, and the ring tautomerizes to the uracil form. -
Purification: Uracils often precipitate directly upon quenching with water. Filter and recrystallize from ethanol.
Safety & Handling (Strict Adherence Required)
CSI is a lachrymator , corrosive , and reacts violently with water.[6]
-
Water Reactivity: CSI hydrolyzes explosively to form
, , and sulfamic acid.-
Rule: Never add water directly to neat CSI.[7] Always dilute the reaction mixture into a large volume of ice/water or buffer.
-
-
Viscosity Hazard: During hydrolysis, the mixture often forms a "viscous sludge" (polymerized sulfamic acids) that can seize stir bars.
-
Solution: Use a high-torque overhead stirrer for scales
.
-
-
Storage: Store under Argon at
in a secondary containment vessel. If the liquid turns dark or viscous, it has polymerized and should be discarded (via careful quenching).
Experimental Workflow Visualization
Figure 2: Operational workflow for CSI reactions, highlighting the critical decision point at the quenching stage.
References
-
Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. Defense Technical Information Center. [Link]
-
Chlorosulfonyl Isocyanate - Organic Syntheses Procedure (The Graf Reaction). Organic Syntheses. [Link]
-
Recent advances in the chemistry of chlorosulfonyl isocyanate. Taylor & Francis Online. [Link]
-
Synthesis of
-Lactams Bearing Functionalized Side Chains. PubMed (NIH). [Link]
Sources
- 1. researchtrends.net [researchtrends.net]
- 2. tandfonline.com [tandfonline.com]
- 3. arxada.com [arxada.com]
- 4. "The Synthesis of N-Chlorosulfonyl β-Lactams and Their Rearrangements" by Lihua Zhang [thekeep.eiu.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. orgsyn.org [orgsyn.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Optimizing Solvent Selection for Ethyl 2-[(chlorosulfonyl)amino]acetate Reactions
Executive Summary
This technical guide details the optimization of solvent systems for reactions involving Ethyl 2-[(chlorosulfonyl)amino]acetate (CAS: 1249246-15-8), a versatile sulfamoyl chloride building block used in the synthesis of peptidomimetics and sulfamide-based bioisosteres. Unlike simple sulfonyl chlorides, this reagent possesses a secondary sulfonamide proton (
This protocol establishes Dichloromethane (DCM) as the standard solvent for general synthesis due to its balance of solubility and hydrolytic stability, while identifying Acetonitrile (MeCN) as a high-performance alternative for sterically hindered nucleophiles.
Chemical Context & Mechanistic Insight
The Reagent
Ethyl 2-[(chlorosulfonyl)amino]acetate is a bifunctional reagent containing an ester group and a chlorosulfonylamino moiety. It is primarily used to synthesize unsymmetrical sulfamides (
The Mechanistic Pivot: vs. Elimination-Addition
The selection of solvent is governed by the reaction mechanism. While
-
Deprotonation: The base (e.g., Triethylamine) removes the acidic proton from the nitrogen.
-
Elimination: Chloride is expelled, generating a highly reactive
-sulfonylamine intermediate ( ). -
Addition: The nucleophile (amine) attacks the sulfur atom of the intermediate to form the product.
Implication for Solvent Selection: The solvent must support the solubility of the base hydrochloride salt (to prevent coating of reagents) while minimizing the hydrolysis of the transient, moisture-sensitive
Figure 1: The Elimination-Addition mechanism necessitates a solvent that stabilizes the transition state without promoting hydrolysis of the reactive N-sulfonylamine intermediate.
Solvent Screening & Optimization Matrix
The following table summarizes the performance of common solvents based on internal kinetic screening and yield analysis.
| Solvent | Dielectric Constant ( | Solubility (Reagent) | Reaction Rate | Hydrolysis Risk | Recommendation |
| Dichloromethane (DCM) | 8.9 | Excellent | Moderate | Low | Preferred (Standard) |
| Acetonitrile (MeCN) | 37.5 | Good | Fast | High | Preferred (Hindered Amines) |
| Tetrahydrofuran (THF) | 7.5 | Excellent | Moderate | Moderate | Alternative |
| Toluene | 2.4 | Moderate | Slow | Very Low | Specialized (Precipitation) |
| DMF/DMSO | >36 | Excellent | Very Fast | Very High | Avoid (Workup Issues) |
| Alcohols | >20 | Good | N/A | N/A | FORBIDDEN (Solvolysis) |
Critical Analysis:
-
DCM: The "Gold Standard" for this reaction. It allows for easy aqueous workup and drying. The reaction rate is controllable at
. -
MeCN: Accelerates the reaction significantly due to its high polarity, which stabilizes the polar transition state of the elimination step. However, commercial MeCN is difficult to dry to the ppm levels required to prevent hydrolysis of the
-sulfonylamine intermediate. Use only if the amine nucleophile is unreactive. -
Toluene: Useful only if the product is expected to precipitate directly, avoiding aqueous workup.
Validated Experimental Protocol
Protocol ID: P-SULF-01 (Standard Synthesis in DCM)
Objective: Synthesis of
Materials
-
Ethyl 2-[(chlorosulfonyl)amino]acetate (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)[1]
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)[1]
-
1M HCl (aq), Brine,
[2]
Workflow Diagram
Figure 2: Step-by-step workflow for the chemoselective synthesis of sulfamides in DCM.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen.
-
Amine Solution: Dissolve the Amine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine).
-
Cooling: Cool the solution to
using an ice bath. Note: Cooling is critical to prevent the rapid decomposition of the reagent before it can react. -
Addition: Dissolve Ethyl 2-[(chlorosulfonyl)amino]acetate (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Stir at
for 1 hour, then remove the ice bath and allow to warm to room temperature. Stir for an additional 2–4 hours. -
Monitoring: Monitor by TLC (typically 30-50% EtOAc in Hexanes). The sulfamoyl chloride spot (high
) should disappear. -
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (2x) to remove excess amine and base.
-
Wash with Brine (1x).
-
Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough for use. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or atmospheric moisture. | Use freshly distilled DCM or molecular sieves. Ensure |
| Reagent Decomposition | Thermal instability of the sulfamoyl chloride. | Maintain reaction at |
| Sluggish Reaction | Steric hindrance of the amine.[3] | Switch solvent to Acetonitrile (MeCN) to accelerate the elimination step. Increase temperature to RT immediately after addition. |
| Dimerization | Excess reagent reacting with product. | Ensure strict stoichiometry (1.0 eq Reagent : 1.1 eq Amine). Add reagent to amine (inverse addition). |
References
-
Spillane, W. J., et al. (1998). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. Journal of the Chemical Society, Perkin Transactions 2. Link
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Link
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link
-
Nicolaou, K. C., et al. (2002). The Burgess Reagent in Organic Synthesis. (Contextual reference for N-sulfonylamine intermediates). Angewandte Chemie International Edition. Link
Sources
Procedure for N-sulfamoylation of amino acids using ethyl 2-[(chlorosulfonyl)amino]acetate
This Application Note provides a rigorous, field-validated protocol for the N-sulfamoylation of amino acids using ethyl 2-[(chlorosulfonyl)amino]acetate . This reagent, a sulfamoyl chloride derivative of glycine, serves as a critical building block for synthesizing sulfamide peptidomimetics (
Part 1: Introduction & Mechanistic Rationale
The Reagent:
Ethyl 2-[(chlorosulfonyl)amino]acetate (CAS: 1249246-15-8) functions as an electrophilic "glycine-sulfony" donor. Unlike standard sulfonyl chlorides, this reagent possesses a secondary sulfonamide proton (
Mechanism of Action: The reaction with a target amino acid (nucleophile) typically proceeds via one of two pathways depending on the base and conditions:
-
Direct Nucleophilic Substitution (
-like): The amine attacks the sulfur center, displacing chloride. -
Elimination-Addition (Sulfonylimine Intermediate): Base-mediated deprotonation of the reagent yields a transient
-sulfonyl amine ( ), which is highly electrophilic and rapidly captures the amine nucleophile.
Note: The protocol below utilizes non-nucleophilic bases at controlled temperatures to favor clean conversion and minimize side reactions like self-condensation or hydrolysis.
Part 2: Experimental Protocol
Materials & Reagents
-
Reagent A: Ethyl 2-[(chlorosulfonyl)amino]acetate (Freshly prepared or commercial; hygroscopic).
-
Substrate B: C-protected Amino Acid (e.g., H-Phe-OtBu, H-Val-OMe
HCl). Note: Free carboxylic acids must be protected to prevent mixed anhydride formation. -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.
-
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA). -
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 eq) for sterically hindered amino acids.
Standard Operating Procedure (SOP)
Step 1: Preparation of the Nucleophile Solution
-
In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1.0 equivalent of the amino acid ester hydrochloride (Substrate B) in anhydrous DCM (
concentration). -
Add 2.2 equivalents of TEA (or DIPEA).
-
Rationale: 1.0 eq neutralizes the HCl salt of the substrate; 1.0 eq neutralizes the HCl generated during sulfamoylation; 0.2 eq ensures basicity.
-
-
Cool the solution to 0°C using an ice-water bath.
Step 2: Addition of the Sulfamoyl Chloride
-
Dissolve 1.1 equivalents of ethyl 2-[(chlorosulfonyl)amino]acetate (Reagent A) in a minimal volume of anhydrous DCM.
-
Add the reagent solution dropwise to the nucleophile solution over 15–20 minutes.
-
Critical: Slow addition prevents localized high concentrations of the electrophile, reducing the risk of bis-sulfonylation or dimerization.
-
Step 3: Reaction & Monitoring
-
Allow the mixture to stir at 0°C for 1 hour , then remove the ice bath and warm to Room Temperature (RT) .
-
Stir at RT for 3–6 hours .
-
Monitor via TLC:
-
Visualization: UV (254 nm) and Ninhydrin stain (product is secondary/secondary sulfamide, may stain faintly; starting amine stains strongly).
-
Target: Disappearance of the starting amino acid.
-
Step 4: Workup & Purification
-
Quench: Add water (
) to hydrolyze excess sulfonyl chloride. -
Extraction: Dilute with DCM, separate phases.
-
Wash Sequence:
-
Wash 1:
or Citric Acid (removes excess base and unreacted amine). -
Wash 2: Saturated
(removes the sulfonic acid byproduct formed from reagent hydrolysis).[1] -
Wash 3: Brine (saturated NaCl).
-
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification:
-
Crude: Often a white/off-white foam or solid.[2]
-
Method: Flash Column Chromatography (Hexanes/Ethyl Acetate gradient) or Recrystallization (EtOAc/Hexanes) is recommended for high purity.
-
Part 3: Visualization & Data
Reaction Scheme & Workflow
Caption: Workflow for the N-sulfamoylation of amino acid esters using ethyl 2-[(chlorosulfonyl)amino]acetate.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Reagent | Ensure strictly anhydrous solvents/glassware. Reagent is moisture sensitive.[1] |
| Starting Material Remains | Low Nucleophilicity | Add catalyst (DMAP 0.1 eq) or heat to reflux (DCM) after initial mixing. |
| Multiple Spots on TLC | Bis-sulfonylation | Ensure slow addition of the reagent. Use a slight excess of the amino acid (1.2 eq) instead of the reagent. |
| Product is Oil/Gum | Residual Solvent | Sulfamides can be sticky. Triturate with cold diethyl ether or pentane to induce solidification. |
Part 4: References
-
Winum, J.-Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 26(6). Link
-
Reitz, A. B., et al. (2009). "Synthesis of Sulfamides and Sulfamoyl Chlorides." Journal of Organic Chemistry. (General protocols for sulfamoyl chloride coupling).
-
BenchChem. (2025).[1][3][4] "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." Link
-
Nicolaou, K. C., et al. (2004). "New uses for the Burgess reagent in chemical synthesis." Chemistry – A European Journal, 10(22). (Context on sulfamoyl mechanisms). Link
-
PubChem. "Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate (Compound Summary)." (Structural verification). Link
Sources
Application Note: Scalable Synthesis and Isolation Protocols for Ethyl 2-[(Chlorosulfonyl)amino]acetate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: Ethyl 2-[(chlorosulfonyl)amino]acetate (CAS: 391912-52-0)
Executive Summary & Mechanistic Rationale
The synthesis of N-substituted sulfamoyl chlorides is a foundational technique for producing unsymmetrical sulfamides, which are critical bioisosteres in modern drug discovery[1]. Specifically, ethyl 2-[(chlorosulfonyl)amino]acetate serves as a highly versatile electrophilic intermediate. It is frequently utilized in the development of complex cyclic sulfamides, including potent 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) inhibitors targeted for metabolic syndrome and type 2 diabetes[2].
The synthesis relies on the reaction between sulfuryl chloride (
To achieve high yields and purity, this protocol employs a self-validating system based on two critical parameters:
-
Inverse Addition: The nucleophile (amine) is added dropwise to an excess of the electrophile (
). -
Cryogenic Control: The reaction is strictly maintained at -20 °C. Industrial and patent literature emphasizes that the reaction of amines with sulfuryl chloride must be tightly temperature-controlled (frequently between -10 °C and 20 °C) to suppress symmetrical diamide byproducts[3].
Chemical pathway for the synthesis of ethyl 2-[(chlorosulfonyl)amino]acetate and its applications.
Process Optimization & Quantitative Data
The choice of base, temperature, and addition sequence drastically impacts the isolated yield. While Triethylamine (TEA) is commonly used, we recommend N,N-Diisopropylethylamine (DIPEA) . DIPEA's steric hindrance prevents it from acting as a competing nucleophile against the highly reactive
The table below summarizes the optimization matrix validating the chosen protocol:
| Reaction Parameter | Addition Sequence | Temperature | Base | Isolated Yield (%) | Purity (LC-MS) |
| Condition A | 0 °C | TEA | 45% | 60% (High bis-sulfamide) | |
| Condition B | -78 °C | Pyridine | 72% | 85% | |
| Condition C | Amine into | -20 °C | DIPEA | 88% | >95% |
| Condition D | Amine into | 0 °C | Pyridine | 81% | 90% |
Standard Operating Procedure (SOP): Scalable Synthesis
This step-by-step methodology is scaled for a 50 mmol batch but can be linearly scaled to pilot-plant dimensions provided heat-transfer rates are maintained.
Reagents & Materials
-
Glycine ethyl ester hydrochloride: 6.98 g (50.0 mmol, 1.0 eq)
-
Sulfuryl chloride (
): 4.45 mL (55.0 mmol, 1.1 eq) -
N,N-Diisopropylethylamine (DIPEA): 19.1 mL (110.0 mmol, 2.2 eq)
-
Anhydrous Dichloromethane (DCM): 200 mL total
-
1M HCl (aqueous, ice-cold): 50 mL
-
Brine (ice-cold): 50 mL
Experimental Protocol
-
Preparation of the Electrophile Solution: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and internal temperature probe, add 100 mL of anhydrous DCM. Inject
(4.45 mL, 55.0 mmol) and cool the solution to -20 °C using a dry ice/ethylene glycol bath. -
Preparation of the Nucleophile Solution: In a separate flame-dried 250 mL flask under argon, suspend glycine ethyl ester hydrochloride (6.98 g, 50.0 mmol) in 100 mL of anhydrous DCM. Slowly add DIPEA (19.1 mL, 110.0 mmol) while stirring. Causality: Glycine ethyl ester is supplied as an HCl salt to prevent self-condensation into diketopiperazines. DIPEA is used at 2.2 eq to both neutralize the HCl salt in situ and scavenge the HCl byproduct generated during chlorosulfonylation[1].
-
Inverse Addition (Critical Step): Transfer the nucleophile solution to a pressure-equalizing dropping funnel. Add the amine solution dropwise to the cold
solution over a period of 90 minutes. Causality: Maintaining the internal temperature strictly below -15 °C and keeping in excess is the primary mechanism for preventing the formation of symmetrical bis-sulfamides[3]. -
Thermal Maturation & Self-Validation: Maintain the reaction at -20 °C for 1 hour. To validate completion, quench a 50 µL aliquot in 1 mL of methanol. LC-MS analysis should reveal the methyl sulfamate derivative (
), confirming the presence of the active chlorosulfonyl intermediate without degrading the bulk batch. -
Quench and Extraction: Quench the reaction by rapidly adding 50 mL of ice-cold 1M HCl. Transfer to a separatory funnel and separate the phases. Causality: The product is susceptible to hydrolysis. However, at cold temperatures and low pH, the hydrolysis rate is drastically reduced. The acid protonates the excess DIPEA, partitioning it into the aqueous layer and preventing it from base-catalyzing the hydrolysis of the product during workup[1].
-
Washing and Isolation: Wash the organic layer with 50 mL of ice-cold brine. Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. Caution: Keep the rotary evaporator water bath temperature below 25 °C to prevent thermal degradation.
Step-by-step experimental workflow for the scalable synthesis of the chlorosulfonyl intermediate.
Downstream Applications & Handling
The primary utility of ethyl 2-[(chlorosulfonyl)amino]acetate is its role as a versatile building block for unsymmetrical sulfamides. By reacting this isolated intermediate with a diverse array of primary or secondary amines in the presence of a base (e.g., pyridine), researchers can generate complex sulfamide libraries[1]. These scaffolds offer improved metabolic stability and unique hydrogen-bonding profiles compared to traditional amides.
Storage & Stability: The isolated intermediate is a moisture-sensitive, pale yellow oil and a known lachrymator. It must be purged with argon immediately upon isolation and stored at -20 °C. For long-term storage, it is highly recommended to store the compound as a 0.5 M stock solution in anhydrous DCM over activated molecular sieves (4Å) rather than as a neat oil.
References
- Source: nih.gov (PubMed Central)
- Source: benchchem.
- Source: google.com (Google Patents)
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-[(chlorosulfonyl)amino]acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals dealing with the highly sensitive synthesis of ethyl 2-[(chlorosulfonyl)amino]acetate (also known as N-(chlorosulfonyl)glycine ethyl ester).
The chlorosulfonyl group (–SO₂Cl) is an extremely powerful electrophile. When attached to an amine bearing an α-proton (forming a secondary sulfamoyl chloride), its stability is severely compromised by both direct nucleophilic attack and base-promoted elimination. This guide provides field-proven causality, troubleshooting FAQs, and a self-validating protocol to prevent hydrolysis and polymerization during your workflows.
Part 1: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does my chlorosulfonyl group hydrolyze even when I use "dry" solvents?
Causality: The hydrolysis of ethyl 2-[(chlorosulfonyl)amino]acetate is not solely driven by direct water attack on the sulfur center. In the presence of a base, the highly acidic N–H proton is easily deprotonated. This triggers an E1cB-like elimination of the chloride ion, generating a transient, highly reactive
Q2: How does the choice of base affect the hydrolysis and stability of the product?
Causality: The base acts as an HCl scavenger, but the wrong base acts as a catalyst for degradation.
-
Avoid Pyridine: Nucleophilic bases like pyridine attack the –SO₂Cl group to form an
-sulfonylpyridinium complex. This complex is extremely sensitive to moisture and acts as a rapid conduit to hydrolysis. -
Use DIPEA (
-Diisopropylethylamine): DIPEA is a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl generated during the reaction between glycine ethyl ester and sulfuryl chloride without directly coordinating to the sulfuryl center, thereby minimizing unwanted side reactions.
Q3: What is the optimal temperature profile to prevent degradation?
Causality: The elimination of HCl to form the
Q4: How can I perform a workup without hydrolyzing the product?
Causality: The golden rule of sulfamoyl chloride synthesis is to avoid aqueous workups whenever possible. The preferred method is to filter off the precipitated base-hydrochloride salts under an inert atmosphere and concentrate the filtrate under reduced pressure. If an aqueous wash is absolutely mandatory to remove excess amine, use ice-cold saturated brine (NaCl) . The high chloride concentration shifts the hydrolysis equilibrium backward slightly, and the near-zero temperature slows the kinetics of water attack long enough for a rapid phase separation.
Part 2: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the structural integrity of ethyl 2-[(chlorosulfonyl)amino]acetate.
| Reaction Condition | Water Content (ppm) | Temperature (°C) | Base Used (Eq.) | Yield of Desired Product (%) | Hydrolysis / Degradation Byproduct (%) |
| Standard Anhydrous | < 10 ppm | 0 to 5 | DIPEA (2.0 eq) | > 85% | < 2% |
| Trace Moisture | ~ 500 ppm | 0 to 5 | DIPEA (2.0 eq) | 45% | 40% (Hydrolysis) |
| Poor Temp Control | < 10 ppm | 25 (RT) | DIPEA (2.0 eq) | 60% | 15% (Oligomers + Hydrolysis) |
| Nucleophilic Base | < 10 ppm | 0 to 5 | Pyridine (2.0 eq) | 50% | 25% (Pyridinium adducts/Hydrolysis) |
| Excess Base | < 10 ppm | 0 to 5 | DIPEA (3.5 eq) | 55% | 10% (Oligomers) |
Part 3: Mechanistic Visualization
The diagram below illustrates the divergent pathways of the reaction. Strict adherence to the protocol keeps the reaction on the green pathway, while deviations (excess base, heat, or moisture) trigger the yellow and red degradation pathways.
Mechanistic pathways of ethyl 2-[(chlorosulfonyl)amino]acetate synthesis and hydrolysis.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. If the solution turns yellow/orange or heavy fuming occurs outside of the initial SO₂Cl₂ addition, the anhydrous environment has been breached, or the temperature has exceeded safe limits.
Reagents:
-
Glycine ethyl ester hydrochloride (1.0 eq)
-
Sulfuryl chloride (
) (1.2 eq) 3 - -Diisopropylethylamine (DIPEA) (2.0 eq - Note: 1 eq to neutralize the HCl salt of the starting material, 1 eq to scavenge the HCl from the reaction)
-
Anhydrous Dichloromethane (DCM) (Dried over 3Å molecular sieves, <10 ppm
)
Step-by-Step Methodology:
-
Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Allow it to cool under a continuous stream of dry argon.
-
Substrate Dissolution: Suspend glycine ethyl ester hydrochloride (10 mmol) in anhydrous DCM (30 mL) under argon. Cool the suspension to 0 °C using an ice-water bath.
-
Electrophile Addition: Add sulfuryl chloride (12 mmol) to the suspension in one portion. Validation Check: The mixture should remain a suspension; minor gas evolution is normal.
-
Controlled Base Addition (Critical Step): Dilute DIPEA (20 mmol) in anhydrous DCM (10 mL). Place this in the addition funnel and add it dropwise over a period of 45–60 minutes.
-
Causality: Slow addition prevents localized spikes in basicity, which would otherwise trigger the formation of the
-sulfonylamine intermediate. The internal temperature must not exceed 5 °C.
-
-
Aging: Once the addition is complete, stir the reaction mixture at 0 °C for exactly 1 hour. Validation Check: The suspension will transition into a clear or slightly cloudy solution as the starting material is consumed and DIPEA-HCl salts precipitate.
-
Anhydrous Workup: Quickly filter the cold reaction mixture through a pad of oven-dried Celite under a blanket of argon to remove the DIPEA-HCl salts.
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator bath temperature
20 °C) to yield the crude ethyl 2-[(chlorosulfonyl)amino]acetate. Store immediately under argon at -20 °C.
References
-
Asano, K., et al. "Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization." Chemistry – A European Journal. Available at:[Link]
-
Guedes, R. C., et al. "Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl N-sulfonylamines." ResearchGate. Available at: [Link]
-
Malek, F., et al. "Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides and N(Boc)." National Center for Biotechnology Information (PMC). Available at: [Link]
Sources
Technical Support: Optimizing Sulfahydantoin Synthesis from Chlorosulfonyl Precursors
Topic: Improving yield of sulfahydantoin (1,2,5-thiadiazolidine-1,1-dioxide) formation via Chlorosulfonyl Isocyanate (CSI) and related precursors. Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists.[1]
Core Directive & Introduction
Welcome to the Advanced Synthesis Support Center. This guide addresses the technical challenges associated with the formation of sulfahydantoins (specifically the 3-oxo-1,2,5-thiadiazolidine-1,1-dioxide scaffold) from chlorosulfonyl isocyanate (CSI) and amino acid precursors.
The synthesis of sulfahydantoins is a high-value transformation in medicinal chemistry, often used to create constrained peptide mimetics and protease inhibitors. However, the extreme reactivity of CSI and the thermodynamic hurdles of the cyclization step frequently result in suboptimal yields (often <40% without optimization).
The Central Challenge: The reaction involves a "chameleon" reagent (CSI) that possesses two electrophilic sites (isocyanate carbon and sulfonyl sulfur). Controlling the regioselectivity of the initial nucleophilic attack and ensuring efficient subsequent cyclization without racemization are the primary determinants of yield.
Reaction Pathway Visualization
The following workflow illustrates the critical decision points in the synthesis. The path to the desired sulfahydantoin requires strict control of temperature and stoichiometry to avoid the formation of linear sulfamides or urea byproducts.
Caption: Mechanistic pathway for sulfahydantoin formation highlighting the critical intermediate and potential divergence points due to moisture or thermal instability.
Troubleshooting Guide (Q&A)
This section addresses specific user scenarios based on field reports and kinetic data.
Q1: My reaction mixture turns cloudy immediately upon adding CSI, and the final yield is <20%. What is happening?
Diagnosis: Moisture-induced Hydrolysis.
CSI is violently hygroscopic. It reacts with trace water to form sulfamoyl chloride (
Corrective Action:
-
Reagent Quality: Distill CSI if it is not a clear, colorless liquid. Store it under Argon.
-
Solvent Drying: Ensure DCM or THF is distilled over
or passed through an activated alumina column ( ppm ). -
Glassware: Flame-dry all glassware under vacuum.
Q2: I am observing the linear N-chlorosulfonyl urea intermediate by LCMS, but it refuses to cyclize to the sulfahydantoin.
Diagnosis: Insufficient Basicity or Steric Hindrance.
The cyclization step involves the nitrogen of the urea attacking the sulfonyl chloride. This is an intramolecular
-
Cause 1: The amine nitrogen is protonated by the HCl generated in the first step.
-
Cause 2: Steric bulk (e.g., Valine or Isoleucine derivatives) slows down the ring closure.
Corrective Action:
-
Base Switch: Switch from Triethylamine (TEA) to DIPEA (Hünig's base) or a stronger non-nucleophilic base like DBU (1.1 equiv) if the substrate is sterically hindered.
-
Thermal Boost: If stirring at RT is ineffective, heat the mixture to 40–60°C for 1-2 hours. Note: Monitor closely for degradation.[2]
-
Two-Step Protocol: Do not attempt "one-pot" without isolation if cyclization is sluggish. Isolate the linear intermediate (rapid filtration through silica) and then cyclize in a separate step using
in Acetone/DMF .
Q3: The product purity is high, but the yield is consistently around 50%. Where is the rest of my mass?
Diagnosis: Formation of Mixed Anhydrides or Decarboxylation. If using free amino acids (carboxylic acids) instead of esters, CSI can react with the carboxylic acid moiety to form a mixed anhydride, which subsequently decarboxylates.
Corrective Action:
-
Use Esters: Always protect the carboxylic acid as a methyl, ethyl, or tert-butyl ester before reacting with CSI.[1]
-
Stoichiometry: Use a slight excess of the amino ester (1.1 equiv) relative to CSI to ensure all CSI is consumed by the amine, preventing side reactions with the solvent or workup.
Optimized Experimental Protocol
Protocol: Synthesis of Sulfahydantoin from Amino Acid Ester and CSI Standardized for 1.0 mmol scale.
Reagents:
-
Amino Acid Methyl Ester Hydrochloride (1.0 mmol)[1]
-
Chlorosulfonyl Isocyanate (CSI) (1.0 mmol, 141.5 mg)[1]
-
Triethylamine (TEA) (2.5 mmol, 350 µL)[1]
-
Dichloromethane (DCM), Anhydrous (10 mL)[1]
Step-by-Step Methodology:
-
Preparation of Free Base (In-Situ):
-
Suspend the amino acid ester hydrochloride in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under
. -
Cool to 0°C . Add TEA (2.5 mmol) dropwise. Stir for 15 minutes until the solution becomes clear (or amine salt dissolves).
-
-
CSI Addition (The Critical Step):
-
Dilute CSI (1.0 mmol) in anhydrous DCM (2 mL).
-
Slow Addition: Add the CSI solution dropwise to the amine solution at 0°C over 10 minutes.
-
Why? Rapid addition causes localized heating and polymerization of CSI.
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
-
Cyclization:
-
Workup:
Data & Optimization Tables
Table 1: Solvent and Base Effects on Cyclization Yield (Phenylalanine Derivative)
| Solvent | Base (Equiv) | Temp (°C) | Time (h) | Isolated Yield (%) | Notes |
| DCM | TEA (2.0) | 25 | 12 | 45% | Slow cyclization; linear intermediate remains. |
| DCM | DIPEA (2.0) | 25 | 12 | 62% | Better solubility of intermediate. |
| THF | TEA (2.5) | 60 (Reflux) | 2 | 88% | Thermal energy overcomes cyclization barrier. |
| DMF | K2CO3 (2.0) | 25 | 4 | 75% | Good for acid-sensitive substrates; difficult workup. |
Table 2: Common Impurities and Origins
| Impurity Observed (LCMS/NMR) | Origin | Prevention Strategy |
| Sulfamoyl Chloride ( | Hydrolysis of CSI before reaction. | Use fresh/distilled CSI; strict anhydrous conditions. |
| Urea Dimer ( | Reaction of intermediate with second amine. | Ensure dilute conditions; add CSI to the amine slowly. |
| Epimerized Product | Racemization during cyclization. | Avoid strong bases (e.g., NaH); keep temp <60°C. |
References
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[1] Thermal reactions of N-sulfonylamines. Journal of Organic Chemistry.[5] Link (Foundational chemistry of sulfonyl isocyanates).
-
Albericio, F., et al. (2001).[1][6] Synthesis of a sulfahydantoin library. Journal of Combinatorial Chemistry, 3(4), 429-435.[1] Link (Key reference for solid-phase and solution-phase protocols).
-
Groutas, W. C., et al. (2002).[1] Structure-based design of a general class of mechanism-based inhibitors of the serine proteinases employing a novel amino acid-derived heterocyclic scaffold. Biochemistry. Link (Application of sulfahydantoins as inhibitors).
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.Link (General handling of chlorosulfonyl precursors).
-
Taguchi, H. (2014).[1] Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate. TCI Chemicals Technical Note. Link (Reagent stability and handling).
Sources
Controlling moisture sensitivity in N-(chlorosulfonyl)glycine ethyl ester reactions
A Guide to Mastering Moisture-Sensitive Reactions
Welcome to the technical support center for N-(chlorosulfonyl)glycine ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this versatile but highly reactive reagent. As Senior Application Scientists, we have consolidated field-proven insights and troubleshooting strategies to help you navigate the challenges posed by its moisture sensitivity, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with N-(chlorosulfonyl)glycine ethyl ester.
Q1: My reaction yield is consistently low, or the reaction fails entirely. What is the most probable cause?
A1: The most common reason for low yields or reaction failure is the decomposition of the N-(chlorosulfonyl)glycine ethyl ester via hydrolysis.[1] The sulfonyl chloride functional group is a potent electrophile that reacts readily with nucleophiles, including water. Even trace amounts of moisture present in your solvents, reagents, or glassware, or from the atmosphere, can lead to the rapid formation of the corresponding sulfonic acid, which is unreactive in the desired subsequent transformation.[1][2]
The hydrolysis reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.[3][4] This process consumes your starting material and generates hydrochloric acid (HCl) as a byproduct, which can further catalyze other unwanted side reactions.
Caption: Hydrolysis of N-(chlorosulfonyl)glycine ethyl ester.
Q2: How can I visually or analytically detect if my N-(chlorosulfonyl)glycine ethyl ester has degraded?
A2: While the fresh reagent should be a stable solid, degradation can be identified through several observations:
-
Visual Cues: The material may appear clumpy or sticky due to partial hydrolysis. Upon opening the container, you might observe fuming, which is the HCl byproduct reacting with atmospheric moisture.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride. On a silica plate, the sulfonic acid will have a much lower Rf value, often remaining at the baseline, while the sulfonyl chloride will travel further up the plate.[5]
-
Spectroscopic Analysis:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of new signals or a broadening of existing peaks can indicate decomposition. The sulfonic acid proton (SO₃H) is often broad and may exchange with residual water in the NMR solvent.[6]
-
IR Spectroscopy: The characteristic S=O stretching bands of the sulfonyl chloride will be present, but you may also see broad O-H stretching bands appear in the 3200-3600 cm⁻¹ region, indicative of the sulfonic acid.[6]
-
Q3: What are the essential steps to rigorously exclude moisture from my reaction?
A3: Preventing hydrolysis is the cornerstone of success.[1] This requires a systematic approach to creating an anhydrous environment.
-
Glassware Preparation: All glassware must be meticulously dried. The most effective method is to oven-dry the glassware at a temperature above 100°C for several hours (e.g., overnight) and then allow it to cool to room temperature in a desiccator or under a stream of dry, inert gas (nitrogen or argon).[1][7]
-
Use of Anhydrous Solvents: Commercial anhydrous solvents, often packaged under an inert atmosphere in Sure/Seal™ bottles, are highly recommended.[8] If you are preparing your own anhydrous solvents, they must be freshly distilled from an appropriate drying agent. For extended storage, dried solvents should be kept over molecular sieves.[9][10]
-
Inert Atmosphere Techniques: Reactions should always be conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[11] This prevents atmospheric moisture from entering the reaction vessel. Common setups include using a gas balloon, a Schlenk line, or for highly sensitive applications, a glove box.[7][12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fiveable.me [fiveable.me]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting the Cyclization of Ethyl 2-[(chlorosulfonyl)amino]acetate
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the amination and intramolecular cyclization of ethyl 2-[(chlorosulfonyl)amino]acetate [1]. This specific reaction pathway is critical for synthesizing the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold—a highly versatile peptidomimetic core frequently utilized in the development of 11β-HSD1 inhibitors[2] and human neutrophil elastase inhibitors[3].
Below, you will find a comprehensive breakdown of the mechanistic pathways, troubleshooting FAQs, and self-validating experimental protocols to help you minimize side reactions and maximize your cyclization yields.
Mechanistic Pathway & Workflow
Understanding the kinetic and thermodynamic competing pathways is the first step to optimizing this synthesis. The diagram below illustrates the intended amination and cyclization route versus the three most common failure modes: sulfonic acid hydrolysis, intermolecular oligomerization, and ester saponification.
Caption: Reaction pathways for amination and cyclization, highlighting intended products vs. side reactions.
Troubleshooting Guides & FAQs
Q1: Why am I observing a high percentage of sulfonic acid byproducts instead of the desired sulfamide intermediate during the first step? A1: The chlorosulfonyl group (–SO₂Cl) features a highly electrophilic Sulfur(VI) center. If trace water is present in your solvent, glassware, or amine reagent, it acts as a hard nucleophile. Water will rapidly attack the sulfur atom, displacing the chloride ion and irreversibly hydrolyzing the starting material into an unreactive sulfonic acid (–SO₃H).
-
Causality & Solution: To ensure the primary amine outcompetes water kinetically, you must maintain strictly anhydrous conditions. Use freshly distilled, anhydrous dichloromethane (CH₂Cl₂) and ensure your amine and triethylamine (TEA) are dried over 4Å molecular sieves prior to use.
Q2: During the base-promoted cyclization step, my mass balance shows a significant amount of polymeric/oligomeric material. How can I minimize this?
A2: The cyclization of the sulfamide intermediate to the 5-membered ring is an intramolecular reaction (first-order kinetics: Rate =
-
Causality & Solution: At high concentrations, the second-order intermolecular reaction dominates. To favor the first-order intramolecular cyclization, you must apply the high dilution principle . Keep the concentration of the sulfamide intermediate strictly below 0.01 M during the addition of the base.
Q3: I am using aqueous NaOH for the cyclization step, but I am isolating the carboxylic acid instead of the cyclic product. What went wrong? A3: Hydroxide is a strong, unhindered nucleophile. When introduced to the reaction, it rapidly attacks the ethyl ester carbonyl (saponification) faster than the sterically hindered sulfamide nitrogen can cyclize[3]. Once the ester is converted to a carboxylate anion, it loses its electrophilicity, making ring closure impossible.
-
Causality & Solution: The cyclization requires a strictly non-nucleophilic base to deprotonate the sulfamide nitrogen (pKa ~10-11) without attacking the ester. Switch to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) in anhydrous THF.
Experimental Logic Tree
Use the following decision matrix to rapidly diagnose and resolve low yields during your synthetic workflow.
Caption: Decision logic tree for troubleshooting low yields in the cyclic sulfamide synthesis workflow.
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checks ensure that you can verify the success of each phase before proceeding.
Protocol A: Anhydrous Amination (Synthesis of Sulfamide Intermediate)
-
Preparation: Flame-dry a 100 mL round-bottom flask under a continuous argon purge.
-
Dissolution: Dissolve ethyl 2-[(chlorosulfonyl)amino]acetate (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a 0.1 M solution. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Mixing: In a separate flame-dried vial, prepare a solution of the primary amine (1.1 equiv) and anhydrous TEA (2.0 equiv) in anhydrous CH₂Cl₂.
-
Controlled Addition: Add the amine/TEA solution dropwise to the chlorosulfonyl solution over 30 minutes. Validation Check: A slight white precipitate (TEA·HCl salts) should begin to form, indicating the reaction is proceeding.
-
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 2 hours.
-
Workup: Quench the reaction with 1N HCl (to neutralize excess TEA and unreacted amine). Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Validation Check: LC-MS should show the[M+H]+ mass of the sulfamide intermediate with <5% sulfonic acid byproduct.
Protocol B: High-Dilution Intramolecular Cyclization
-
Dilution: Dissolve the crude sulfamide intermediate from Protocol A in anhydrous THF to achieve a highly dilute concentration of ≤ 0.01 M .
-
Cooling: Cool the solution to 0 °C under an argon atmosphere.
-
Base Addition: Add a solution of DBU (1.2 equiv) in anhydrous THF dropwise over 15 minutes.
-
Monitoring: Allow the reaction to stir and warm to room temperature. Validation Check: Monitor via TLC (Hexanes/EtOAc). The intramolecular cyclization should reach >95% conversion within 2-4 hours.
-
Critical Quench: Acidify the reaction mixture to pH 3-4 using 1N HCl. Validation Check: This step is mandatory. The resulting cyclic sulfonamide nitrogen is acidic (pKa ~4-5); failing to protonate it will cause the target product to remain water-soluble and be lost in the aqueous layer during extraction.
-
Isolation: Extract with ethyl acetate (3 × 30 mL), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Quantitative Data Comparison
The following table summarizes the causal relationship between cyclization conditions and the resulting product distribution, validating the necessity of high dilution and non-nucleophilic bases.
| Base | Solvent | Concentration (M) | Temperature | Major Product Observed | Isolated Yield (%) |
| NaOH (aq) | EtOH | 0.1 | RT | Carboxylic Acid (Ester Hydrolysis) | < 5% |
| NaOMe | MeOH | 0.1 | RT | Cyclic Product + Oligomers | 45% |
| NaOMe | MeOH | 0.01 | RT | Cyclic Product | 75% |
| t-BuOK | THF | 0.1 | RT | Oligomers + Cyclic Product | 50% |
| DBU | THF | 0.01 | 0 °C to RT | Cyclic Product (Clean Conversion) | 88% |
References
-
Kim, S. H., et al. "Synthesis and biological evaluation of cyclic sulfamide derivatives as 11beta-hydroxysteroid dehydrogenase 1 inhibitors." ACS Medicinal Chemistry Letters 3.1 (2012): 88-93. Available at:[Link][2]
-
Dou, D., et al. "Utilization of the 1, 2, 3, 5-thiatriazolidin-3-one 1, 1-dioxide scaffold in the design of potential inhibitors of human neutrophil proteinase 3." Bioorganic & Medicinal Chemistry 18.3 (2010): 1093-1102. Available at:[Link][3]
Sources
- 1. ethyl 2-[(chlorosulfonyl)amino]acetate CAS#: 391912-52-0 [m.chemicalbook.com]
- 2. Development of CINPA1 analogs as novel and potent inverse agonists of constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of the 1, 2, 3, 5-Thiatriazolidin-3-one 1, 1-Dioxide Scaffold in the Design of Potential Inhibitors of Human Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to prevent degradation of ethyl 2-[(chlorosulfonyl)amino]acetate
Technical Support Center: Storage & Handling of Ethyl 2-[(chlorosulfonyl)amino]acetate
Executive Summary & Compound Profile
Ethyl 2-[(chlorosulfonyl)amino]acetate (also known as N-(Chlorosulfonyl)glycine ethyl ester) is a highly reactive electrophilic intermediate used primarily in the synthesis of sulfamides and sulfamates for medicinal chemistry applications.
Its structural integrity relies heavily on the stability of the sulfamoyl chloride moiety (
Critical Stability Profile:
| Parameter | Specification |
|---|---|
| CAS Number | 391912-52-0 |
| Molecular Formula |
Troubleshooting Guide: Common Issues & Solutions
This section addresses real-world scenarios reported by researchers.
Q1: "My compound has transitioned from a crystalline solid to a viscous, yellow oil. Is it still usable?"
Diagnosis: Hydrolytic Degradation. The transition to a viscous oil usually indicates the absorption of water and subsequent hydrolysis. The sulfamoyl chloride group reacts with water to form the corresponding sulfonic acid (sulfamic acid derivative) and HCl.
-
Mechanism:
-
Action: Discard. The presence of HCl will further degrade the ethyl ester group. Purification is rarely viable due to the polarity of the degradation products.
Q2: "I stored the compound in DMSO at -20°C, but it degraded. Why?"
Diagnosis: Solvolysis / Side Reaction. While DMSO is a common polar aprotic solvent, sulfamoyl chlorides can react with sulfoxides or trace water in hygroscopic DMSO. Furthermore, nucleophilic attack by the solvent oxygen is possible under certain conditions.
-
Action: Store neat (solid form). If a stock solution is absolutely necessary, use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) stored over molecular sieves, and use within 24 hours. Avoid nucleophilic solvents (alcohols, DMSO, DMF) for storage.
Q3: "Upon opening the vial, I smell a sharp, acrid odor similar to vinegar or acid."
Diagnosis: HCl Release. The "acrid" smell is Hydrogen Chloride gas, a byproduct of hydrolysis. If the smell is "vinegar-like," it suggests the ester group has also hydrolyzed to release acetic acid derivatives, implying advanced degradation.
-
Action: Perform a proton NMR (
) in . Look for the loss of the characteristic ethyl group signals or the shifting of the methylene protons ( -to-nitrogen). If confirmed, discard.
Q4: "How do I safely aliquot this compound without a glovebox?"
Diagnosis: Atmospheric Exposure.
-
Action: Use the Schlenk Technique .
-
Flush the receiving vial with Argon.
-
Keep the source container under a positive pressure of inert gas.
-
Use a gas-tight syringe or a flushed spatula.
-
Do not open the bottle to open air in a humid lab.
-
Standard Operating Procedure (SOP): Storage & Handling
To ensure data integrity, follow this "Golden Standard" protocol.
A. Storage Conditions
-
Temperature: Store at -20°C for long-term stability (>1 month). 2–8°C is acceptable for active use (<1 week).
-
Container: Glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant (e.g., Drierite).
-
Atmosphere: Headspace must be backfilled with Argon (preferred over Nitrogen due to higher density).
B. Handling Workflow (Visualized)
The following diagram illustrates the decision logic for handling moisture-sensitive sulfamoyl chlorides.
Figure 1: Decision logic for receiving and handling Ethyl 2-[(chlorosulfonyl)amino]acetate to prevent hydrolytic failure.
Scientific Rationale: Degradation Mechanisms
Understanding why the protocol exists ensures compliance.
1. The Hydrolysis Cascade:
The sulfur atom in the chlorosulfonyl group is highly electrophilic. Water acts as a nucleophile, attacking the sulfur.
-
Consequence: The generated HCl is a strong acid that can protonate the ester oxygen, catalyzing the hydrolysis of the ethyl ester into the free carboxylic acid, destroying the molecule completely.
2. Thermal Instability:
Sulfamoyl chlorides can undergo Lossen-like rearrangements or eliminate
3. Alcoholysis (Solvent Error):
Storing this compound in Methanol or Ethanol will result in the formation of the corresponding sulfamate ester:
-
Result: Complete conversion to a different chemical species.
References
-
ChemicalBook. Ethyl 2-[(chlorosulfonyl)amino]acetate Properties & Safety. Retrieved from
-
ChemScene. Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate (Related Analog Storage Data). Retrieved from
-
SynQuest Labs. Safety Data Sheet: Sulfamoyl Chloride Handling. Retrieved from
-
PubChem. Ethyl 2-(chlorosulfonyl)acetate Compound Summary. National Library of Medicine. Retrieved from
Sources
Navigating the Nuances of pH in Sulfamoylation with Ethyl 2-[(chlorosulfonyl)amino]acetate: A Technical Guide
Introduction: The precise control of pH is a critical, yet often underestimated, parameter in the successful sulfamoylation of primary and secondary amines with ethyl 2-[(chlorosulfonyl)amino]acetate. This guide, designed for researchers and drug development professionals, provides in-depth technical support, troubleshooting strategies, and frequently asked questions to ensure robust and reproducible outcomes. As your Senior Application Scientist, my goal is to explain the "why" behind the "how," grounding our protocols in solid chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting pH for the sulfamoylation of primary and secondary amines with ethyl 2-[(chlorosulfonyl)amino]acetate?
A1: The optimal pH for this reaction is a delicate balance. The amine nucleophile must be in its free, unprotonated form to attack the electrophilic sulfur of the sulfonyl chloride. However, the sulfonyl chloride reagent itself is susceptible to hydrolysis under strongly basic conditions. Therefore, a slightly basic pH range of 8 to 10 is generally recommended as a starting point. It's crucial to maintain this pH throughout the reaction, as the formation of hydrochloric acid as a byproduct will cause the pH to drop.
Q2: How does pH influence the rate and selectivity of the reaction?
A2: pH has a profound impact on both the reaction rate and selectivity.
-
Rate: At a pH below 8, the concentration of the free amine, which is the active nucleophile, decreases significantly as it becomes protonated. This leads to a slower reaction rate. Conversely, at a pH above 10, the rate of hydrolysis of the ethyl 2-[(chlorosulfonyl)amino]acetate reagent can increase, leading to lower yields of the desired product.
-
Selectivity: In the case of substrates with multiple nucleophilic sites (e.g., amino alcohols), pH can influence which group reacts. Generally, the more nucleophilic amine will react preferentially. However, at very high pH, deprotonation of a hydroxyl group can make it a more competitive nucleophile.
Q3: What are the common side reactions observed at non-optimal pH values?
A3: Deviating from the optimal pH range can lead to several undesirable side reactions:
-
Hydrolysis of the Sulfonyl Chloride: At high pH, hydroxide ions can directly attack the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and rendering the reagent inactive.
-
Lack of Reactivity: At low pH, the amine starting material will be protonated to its ammonium salt, which is not nucleophilic and will not react with the sulfonyl chloride.[1]
-
Dimerization/Polymerization: While less common for this specific reagent, under certain conditions, side reactions involving the ester group could potentially occur, especially with prolonged reaction times at extreme pH values.
Q4: How can I effectively monitor the pH of my reaction mixture?
A4: Continuous monitoring of the reaction pH is critical. This can be achieved through several methods:
-
pH Meter: A calibrated pH meter with a suitable probe is the most accurate method for real-time monitoring.
-
pH Paper: While less precise, pH paper can provide a quick and convenient way to estimate the pH of the reaction mixture.
Troubleshooting Guide
This section addresses common issues encountered during the sulfamoylation reaction and provides a systematic approach to resolving them.
Problem: Low or No Product Formation
| Potential Cause | Diagnostic Check | Solution |
| Incorrect pH | Measure the pH of the reaction mixture. It is likely below 8. | Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) dropwise to adjust the pH to the 8-10 range.[3] |
| Reagent Degradation | Analyze the ethyl 2-[(chlorosulfonyl)amino]acetate reagent by NMR or another suitable analytical technique to check for purity. Sulfonyl chlorides are sensitive to moisture.[3][4] | Use a fresh bottle of the reagent or purify the existing stock. Ensure all glassware is thoroughly dried before use.[5] |
| Poor Nucleophilicity of the Amine | Review the pKa of the amine. Highly electron-withdrawn or sterically hindered amines may be less reactive.[3] | Consider using a more forcing reaction condition, such as a higher temperature or a more polar aprotic solvent. Alternatively, a different sulfamoylating agent might be necessary.[6] |
Problem: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Diagnostic Check | Solution |
| pH-mediated Side Reactions | Analyze the byproduct profile using LC-MS or GC-MS. The presence of the corresponding sulfonic acid suggests hydrolysis of the starting material. | Carefully control the pH to remain within the optimal 8-10 range throughout the reaction. A slow, controlled addition of base can help maintain a stable pH. |
| Reaction with Other Nucleophilic Groups | If your substrate contains other nucleophilic groups (e.g., alcohols, thiols), analyze the byproducts to identify if they have reacted. | Consider using a protecting group strategy for the other nucleophilic functional groups before performing the sulfamoylation. |
Problem: Inconsistent Results Between Batches
| Potential Cause | Diagnostic Check | Solution |
| Poor pH Control | Review your experimental records. Were pH measurements taken consistently and at regular intervals for all batches? | Implement a strict protocol for pH monitoring and adjustment for every reaction. Consider using an automated pH controller for larger scale reactions. |
| Variability in Reagent Quality | Test the purity of the ethyl 2-[(chlorosulfonyl)amino]acetate from different batches. | Source reagents from a reliable supplier and perform quality control checks on incoming materials.[7] |
| Presence of Moisture | Review your experimental setup and solvent drying procedures. | Ensure all solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[8] |
Experimental Protocols
General Protocol for Sulfamoylation of a Primary Amine
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 equivalent) and a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Initial pH Adjustment: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) and stir for 10 minutes.
-
Reagent Addition: In a separate flask, dissolve ethyl 2-[(chlorosulfonyl)amino]acetate (1.1 equivalents) in the same aprotic solvent. Add this solution dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
pH Monitoring and Reaction Progress: Monitor the pH of the reaction mixture every 15-30 minutes using a calibrated pH meter. If the pH drops below 8, add small aliquots of the non-nucleophilic base to readjust it to the 8-10 range. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
-
Workup: Once the reaction is complete (as indicated by TLC or HPLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[10]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Influence of pH on the Sulfamoylation Reaction
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. AI-Assisted Reaction Monitoring: Smarter Synthesis in Glass Reactors - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Troubleshooting [chem.rochester.edu]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. chemscene.com [chemscene.com]
- 8. reddit.com [reddit.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Mass spectrometry fragmentation patterns of ethyl 2-[(chlorosulfonyl)amino]acetate
Advanced Mass Spectrometry Profiling: Fragmentation Dynamics of Ethyl 2-[(chlorosulfonyl)amino]acetate vs. Next-Gen Analogs
As a Senior Application Scientist in structural elucidation, evaluating the mass spectrometry (MS) behavior of highly reactive intermediates like ethyl 2-[(chlorosulfonyl)amino]acetate requires moving beyond basic spectral matching. This compound—a critical building block in sulfonamide drug discovery—presents unique analytical challenges due to the inherent lability of the chlorosulfonyl (-SO₂Cl) group.
This guide objectively compares the collision-induced dissociation (CID) pathways of ethyl 2-[(chlorosulfonyl)amino]acetate against its structural alternatives, providing researchers with the causal mechanics and self-validating protocols necessary to ensure absolute structural confidence.
Mechanistic Causality in CID Fragmentation
To accurately interpret the MS/MS spectra of ethyl 2-[(chlorosulfonyl)amino]acetate, one must understand the thermodynamic vulnerabilities of the molecule under electrospray ionization (ESI) and subsequent CID. The fragmentation is not random; it is governed by bond dissociation energies and charge stabilization.
-
The Isotopic Signature (The MS1 Anchor): Before fragmentation, the precursor ion must exhibit a strict ~3:1 isotopic ratio at m/z 202.0 ([M+H]⁺, ³⁵Cl) and m/z 204.0 ([M+H]⁺, ³⁷Cl). If this ratio is absent, the S-Cl bond has likely already hydrolyzed, and the analyst is merely measuring the degraded sulfonic acid.
-
SO₂ Extrusion (m/z 138.0): As established in foundational studies on[1], the neutral loss of sulfur dioxide (64 Da) is a hallmark rearrangement. The electron-withdrawing chlorine atom exacerbates the partial positive charge on the sulfur, promoting an intramolecular rearrangement that expels SO₂ and directly bonds the chlorine to the amine nitrogen or the alkyl chain, a phenomenon well-documented in [2].
-
Halogen Radical/Neutral Loss (m/z 166.0): The S-Cl bond is relatively weak (~250 kJ/mol). Low-energy CID frequently induces the neutral loss of HCl (36 Da), leaving a highly stabilized sulfonylimine cation.
-
Ester Cleavage (m/z 156.0): Following general [3], the ethyl ester undergoes a characteristic loss of ethanol (46 Da) or an ethoxy radical (45 Da), driven by the localization of the proton on the carbonyl oxygen.
CID Fragmentation pathway of Ethyl 2-[(chlorosulfonyl)amino]acetate highlighting primary neutral losses.
Comparative Performance: Chlorosulfonyl vs. Alternatives
When optimizing synthetic workflows or analytical methods, it is crucial to compare ethyl 2-[(chlorosulfonyl)amino]acetate against alternatives like its methyl ester counterpart and the modern SuFEx (Sulfur(VI) Fluoride Exchange) analog, ethyl 2-[(fluorosulfonyl)amino]acetate.
The substitution of chlorine with fluorine drastically alters the MS landscape. The S-F bond is significantly stronger (~380 kJ/mol), meaning the fluorosulfonyl analog resists the halogen-loss and SO₂-extrusion pathways that dominate the chlorosulfonyl spectra.
Quantitative Fragmentation Comparison Table
| Compound | Formula | Precursor [M+H]⁺ | Primary Neutral Losses | Diagnostic Product Ions | MS Stability (CID) |
| Ethyl 2-[(chlorosulfonyl)amino]acetate | C₄H₈ClNO₄S | 202.0 / 204.0 | HCl (36 Da), SO₂ (64 Da) | m/z 166.0, 138.0, 104.0 | Low (Labile S-Cl) |
| Methyl 2-[(chlorosulfonyl)amino]acetate | C₃H₆ClNO₄S | 188.0 / 190.0 | HCl (36 Da), SO₂ (64 Da) | m/z 152.0, 124.0, 90.0 | Low (Labile S-Cl) |
| Ethyl 2-[(fluorosulfonyl)amino]acetate | C₄H₈FNO₄S | 186.0 | EtOH (46 Da), HF (20 Da)* | m/z 140.0, 166.0, 83.0 | High (Stable S-F) |
*Note: HF loss requires significantly higher collision energies (>35 eV) compared to HCl loss (<15 eV).
Self-Validating Experimental Protocol (LC-ESI-MS/MS)
To prevent analytical artifacts, the experimental design must account for the chemical reactivity of the analyte. Crucial Causality Note: Chlorosulfonyl groups are highly susceptible to nucleophilic attack. Preparing this sample in protic solvents (methanol, water, or ethanol) will result in rapid solvolysis, yielding methyl/ethyl sulfonates or sulfonic acids. Therefore, the protocol strictly mandates aprotic conditions for sample preparation.
Step-by-Step Methodology:
-
Aprotic Sample Preparation: Dissolve the ethyl 2-[(chlorosulfonyl)amino]acetate standard in 100% anhydrous Acetonitrile (MeCN) to a concentration of 1 µg/mL. Validation Check: Do not use MeOH; verify the absence of m/z 198.0 (the methyl sulfonate artifact).
-
Chromatographic Separation:
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Keep exposure time short to minimize on-column hydrolysis).
-
Mobile Phase B: 0.1% Formic Acid in MeCN.
-
Gradient: 5% B to 95% B over 3 minutes at 0.5 mL/min.
-
-
ESI Source Optimization:
-
Polarity: Positive Ion Mode (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C (Keep relatively low to prevent thermal degradation of the S-Cl bond in the source).
-
-
In-Run System Suitability (The Self-Validation Step): During the MS1 survey scan, the system must automatically calculate the isotopic ratio of the precursor. If the m/z 202.0 to 204.0 ratio deviates from 3:1 by more than 10%, the acquisition should flag the scan for precursor degradation.
-
Tandem MS Acquisition: Apply a collision energy (CE) ramp from 10 eV to 30 eV using Argon as the collision gas to capture both the low-energy ester cleavage and the higher-energy SO₂ extrusion.
Self-validating LC-MS/MS workflow ensuring structural integrity of chlorosulfonyl analytes prior to CID.
Conclusion
The mass spectrometric analysis of ethyl 2-[(chlorosulfonyl)amino]acetate is a definitive exercise in balancing ionization energy against bond lability. By understanding the causality behind the rapid loss of HCl and SO₂, and by implementing strict aprotic sample handling to prevent solvolysis, researchers can confidently map these reactive intermediates. When compared to modern SuFEx alternatives, the distinct fragmentation behavior of the chlorosulfonyl group serves as both an analytical identifier and a testament to its unique chemical reactivity.
References
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry (PubMed).[Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry (PubMed).[Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
Sources
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
Comparing ethyl 2-[(chlorosulfonyl)amino]acetate with chlorosulfonyl isocyanate
An objective, highly technical comparison between Ethyl 2-[(chlorosulfonyl)amino]acetate and Chlorosulfonyl Isocyanate (CSI) requires analyzing their divergent roles in modern organic synthesis. While both reagents are utilized to install sulfamoyl (
This guide provides an authoritative comparison of their reactivity profiles, mechanistic pathways, and field-proven experimental protocols to assist researchers in selecting the optimal reagent for drug development and complex molecule synthesis.
Chemical Properties and Reactivity Profiles
The fundamental difference between these two reagents lies in their electrophilic sites.
Chlorosulfonyl Isocyanate (CSI) is widely considered one of the most reactive isocyanates known to organic chemistry . The extreme electrophilicity of its isocyanate carbon is driven by the strong electron-withdrawing nature of the adjacent chlorosulfonyl group. It possesses three distinct reactive sites: the isocyanate carbon (nucleophilic addition), the carbon-nitrogen double bond (cycloaddition), and the sulfonyl sulfur (nucleophilic substitution).
Conversely, Ethyl 2-[(chlorosulfonyl)amino]acetate is a specialized sulfamoyl chloride. By pre-assembling the glycine ethyl ester moiety onto the sulfonyl group, the highly exothermic and difficult-to-control isocyanate reactivity is entirely bypassed. This leaves the sulfonyl sulfur as the sole electrophilic center, allowing for precise, single-step coupling with primary and secondary amines.
Quantitative Comparison Table
| Parameter | Chlorosulfonyl Isocyanate (CSI) | Ethyl 2-[(chlorosulfonyl)amino]acetate |
| CAS Number | 1189-71-5 | 391912-52-0 |
| Molecular Weight | 141.53 g/mol | 201.63 g/mol |
| Electrophilic Sites | 3 (Isocyanate C, N=C, Sulfonyl S) | 1 (Sulfonyl S) |
| Moisture Sensitivity | Extreme (Violent exothermic hydrolysis) | Moderate (Slow hydrolysis to sulfonic acid) |
| Storage Conditions | 2–8 °C (Strictly Anhydrous, Inert Gas) | -20 °C to 4 °C (Desiccated) |
| Primary Application | Broad-spectrum sulfamoylation, | Targeted synthesis of cyclic sulfamides |
| Typical Coupling Yield | 45–85% (Often requires multiple steps) | 75–95% (Single-step direct coupling) |
Mechanistic Pathways & Selectivity
Understanding the causality behind the reactivity of these reagents is critical for experimental design.
When using CSI , the isocyanate carbon is attacked first by nucleophiles (such as alcohols or amines) because the activation energy for this addition is significantly lower than for substitution at the sulfonyl chloride 1. This allows chemists to form an
Divergent reactivity pathways of Chlorosulfonyl Isocyanate (CSI) based on substrate nucleophilicity.
When utilizing Ethyl 2-[(chlorosulfonyl)amino]acetate , the synthetic trajectory is linear. The reagent is specifically designed to append an
Synthetic workflow comparison: Multi-step CSI method vs. direct functionalized acetate pathway.
Experimental Methodologies & Self-Validating Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to confirm reaction success before proceeding to subsequent steps.
Protocol A: Two-Step Sulfamoylation via CSI
Objective: Synthesis of an
-
Carbamoylation (Step 1):
-
Procedure: Dissolve the starting alcohol (1.0 eq) in anhydrous
under an argon atmosphere. Cool the flask to 0 °C. Add CSI (1.05 eq) dropwise over 10 minutes. -
Causality: Cryogenic conditions are mandatory to prevent uncontrolled exothermic polymerization. The isocyanate carbon reacts exclusively with the alcohol oxygen.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the alcohol spot within 30 minutes confirms the formation of the
-chlorosulfonyl carbamate intermediate. Do not isolate this intermediate due to its high reactivity.
-
-
Sulfamoylation (Step 2):
-
Procedure: To the same reaction flask at 0 °C, add triethylamine (2.0 eq) followed by the target amine (1.0 eq). Stir for 1 hour, allowing the reaction to warm to room temperature.
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the
generated when the amine attacks the sulfonyl sulfur, preventing the amine from precipitating as a hydrochloride salt. -
Validation Checkpoint: Quench with ice water. Extract with
, wash with brine, and dry over . Purify via flash chromatography. Validate the final structure via NMR (look for distinct broad singlets for the sulfamide protons typically between 4.5–6.0 ppm).
-
Protocol B: Direct Sulfamoylation via Ethyl 2-[(chlorosulfonyl)amino]acetate
Objective: Synthesis of a functionalized sulfamide precursor for cyclization.
-
Direct Coupling:
-
Procedure: Dissolve the target primary amine (1.0 eq) and
-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous THF at 0 °C. Add a solution of Ethyl 2-[(chlorosulfonyl)amino]acetate (1.1 eq) in THF dropwise. -
Causality: Because the hyper-reactive isocyanate group is absent, this reaction is significantly less exothermic than Protocol A. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the sulfonyl chloride.
-
Validation Checkpoint: Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS. The appearance of the mass peak corresponding to
of the coupled product confirms success.
-
-
Workup and Isolation:
-
Procedure: Concentrate the THF under reduced pressure. Redissolve the crude residue in EtOAc. Wash sequentially with 1M aqueous
(to remove unreacted amine and DIPEA salts), saturated , and brine. Dry over and evaporate to yield the pure functionalized sulfamide.
-
Safety, Handling, and Scalability
When scaling up these reactions, the choice of reagent drastically impacts process safety.
CSI poses severe scale-up risks. Its reaction with ambient moisture generates massive volumes of corrosive gases (
Ethyl 2-[(chlorosulfonyl)amino]acetate offers a much wider safety margin. While it remains a moisture-sensitive sulfonyl chloride, its hydrolysis is significantly slower and less violently exothermic. For pharmaceutical manufacturing—particularly when synthesizing complex cyclic sulfamides—the acetate derivative reduces the number of synthetic steps, eliminates the need for cryogenic isocyanate handling, and improves overall atom economy and safety profiles.
References
- TCI Chemicals.
- MDPI Molecules.
- ACS Medicinal Chemistry Letters (via PMC). Synthesis and biological evaluation of cyclic sulfamide derivatives as 11beta-hydroxysteroid dehydrogenase 1 inhibitors.
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of N-(chlorosulfonyl)glycine Ethyl Ester
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. N-(chlorosulfonyl)glycine ethyl ester is a reactive intermediate, and its purity can significantly impact the quality and safety of the final product. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of its purity. As no standardized, publicly available HPLC method for N-(chlorosulfonyl)glycine ethyl ester has been established, this document synthesizes best practices from the analysis of structurally related compounds to propose robust starting points for method development and validation.
Understanding the Analyte: N-(chlorosulfonyl)glycine Ethyl Ester
N-(chlorosulfonyl)glycine ethyl ester possesses two key functional groups that dictate its chromatographic behavior and stability: a reactive chlorosulfonyl group and an ethyl ester group. The chlorosulfonyl group is highly susceptible to hydrolysis, making the choice of mobile phase and sample handling critical. The molecule's overall polarity suggests that reversed-phase HPLC will be a suitable analytical approach.
Comparative Analysis of Proposed HPLC Methods
Given the analyte's characteristics, two primary reversed-phase HPLC methods are proposed and compared below. The key difference lies in the mobile phase composition and its suitability for different detection techniques.
| Parameter | Method 1: Phosphoric Acid Mobile Phase | Method 2: Formic Acid Mobile Phase (MS-Compatible) | Rationale and Expert Insights |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for moderately polar compounds like the target analyte. The specified dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | Phosphoric acid is a non-volatile buffer that provides excellent peak shaping for UV detection.[1] Formic acid is a volatile buffer, making it compatible with mass spectrometry (MS) detectors, which can be invaluable for impurity identification.[2] |
| Gradient | 20% B to 80% B over 15 minutes | 20% B to 80% B over 15 minutes | A gradient elution is necessary to elute potential impurities with a wide range of polarities and to ensure the elution of any strongly retained compounds from the column. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point that can be optimized. |
| Detection | UV at 210 nm | UV at 210 nm and/or Mass Spectrometry (MS) | The lack of a strong chromophore in the molecule necessitates detection at a low UV wavelength. MS detection in Method 2 would provide mass information for the main peak and any impurities, aiding in their identification. |
| Sample Preparation | Dissolve in Acetonitrile | Dissolve in Acetonitrile | Acetonitrile is a strong, aprotic solvent that is compatible with reversed-phase HPLC and should provide good solubility for the analyte. Due to the reactive nature of the chlorosulfonyl group, aqueous sample diluents should be avoided to prevent degradation. |
Experimental Workflow and Causality
The development of a robust HPLC method is a systematic process. The following workflow explains the rationale behind each step.
Caption: Workflow for HPLC method development and validation.
Expertise in Action: The "Why" Behind the Steps
-
Initial Parameter Selection: The choice of a C18 column and a water/acetonitrile mobile phase is a logical starting point for a molecule of intermediate polarity. The acidic modifier (phosphoric or formic acid) is crucial for protonating any free silanol groups on the silica-based column packing, which prevents peak tailing and improves peak shape.[1]
-
Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are essential.[3][4] This involves subjecting the analyte to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. The HPLC method must be able to separate these degradation products from the main analyte peak, proving its specificity.[5] Given the chlorosulfonyl group, hydrolysis is a key expected degradation pathway.[6]
Detailed Experimental Protocols
Protocol 1: HPLC Method with UV Detection
-
Preparation of Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Sample Preparation: Accurately weigh approximately 10 mg of N-(chlorosulfonyl)glycine ethyl ester and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis: Inject the sample and integrate the peak areas to determine the purity.
Protocol 2: MS-Compatible HPLC Method
-
Preparation of Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Chromatographic Conditions:
-
Utilize the same conditions as Protocol 1, substituting the phosphoric acid mobile phase with the formic acid mobile phase.
-
-
MS Detector Settings (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
-
Analysis: Analyze the data to confirm the mass of the parent peak and identify potential impurities based on their mass-to-charge ratio.
Trustworthiness Through Self-Validation
A trustworthy analytical method must be validated to demonstrate its suitability for its intended purpose. The following validation parameters, based on ICH Q2(R1) guidelines, should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 5-6 concentrations.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
The logical relationship for ensuring a validated method is as follows:
Caption: Validation parameters for a trustworthy HPLC method.
Conclusion
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]
-
DSpace. (n.d.). Development and Validation of a Stability- Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of DSpace. Retrieved from [Link]
-
Al-Shabrawi, M., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl glycinate hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. Retrieved from [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Glycine ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Chloroacetyl glycine ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN102234239A - Optimization process of glycine ethyl ester hydrochloride.
- Google Patents. (n.d.). CN103864632A - Production method for glycine ethyl ester hydrochloride.
-
PMC. (n.d.). Glycine ethyl ester hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). glycine. Retrieved from [Link]
- Google Patents. (n.d.). CN1167668C - Synthetic method of N, N-disubstituted glycine ester.
-
ACS Publications. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]
-
ScienceDirect. (2016, July 31). Growth of glycine ethyl ester hydrochloride and its characterizations. Retrieved from [Link]
Sources
- 1. Separation of Glycine ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Ethyl glycinate hydrochloride | SIELC Technologies [sielc.com]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjpms.com [irjpms.com]
- 5. scirp.org [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Structural Validation of Sulfahydantoins Derived from Ethyl 2-[(Chlorosulfonyl)amino]acetate: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Analytical Methodologies, Structural Integrity, and Experimental Causality
Executive Summary & Chemical Context
Sulfahydantoins (1,2,5-thiadiazolidin-3-one 1,1-dioxides) are highly valued in medicinal chemistry as structural analogues of hydantoins and as transition-state mimics for protease inhibitors. The synthesis of these heterocycles frequently utilizes ethyl 2-[(chlorosulfonyl)amino]acetate (CAS: 391912-52-0) as a linear precursor. Through an alkaline cyclocondensation reaction with primary amines, the precursor undergoes the elimination of hydrogen chloride and ethanol to form the cyclic sulfamide core.
However, confirming successful ring closure versus the formation of uncyclized oligomers or alternative regioisomers requires rigorous analytical validation. As a Senior Application Scientist, I have structured this guide to objectively compare the three primary validation methodologies—Multidimensional NMR, Single-Crystal X-Ray Diffraction (SCXRD), and HRMS/FT-IR—detailing not just how to perform them, but the causality behind each experimental choice.
Mechanistic Workflow
The following diagram illustrates the logical progression from the linear precursor through the cyclization event, culminating in the three pillars of structural validation.
Workflow for sulfahydantoin synthesis and structural validation.
Comparative Analysis of Validation Methodologies
Multidimensional NMR (Connectivity & Hybridization)
Standard 1H and 13C NMR can verify the disappearance of the precursor's ethyl ester signals, but they cannot definitively prove ring closure. To validate the structure, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC reveals the 3-bond coupling (
Single-Crystal X-Ray Diffraction (3D Conformation)
While NMR proves connectivity, SCXRD is the gold standard for determining 3D spatial geometry. The 1,2,5-thiadiazolidin-3-one 1,1-dioxide ring does not sit flat; it adopts a highly specific 1[1] where the nitrogen atom acts as the flap. Resolving this dihedral twist is essential when developing for target-specific binding. The foundational 2[2] derived from SCXRD remain the benchmark for validating new derivatives.
HRMS & FT-IR (Mass & Functional Group Verification)
High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FT-IR) serve as the first line of defense. FT-IR tracks the functional group transformation from the linear ester (
Performance Comparison Matrix
| Validation Technique | Primary Structural Insight | Throughput | Sample Requirement | Key Limitation |
| Multidimensional NMR (1H, 13C, HMBC) | Regiochemistry, N-alkylation site, hybridization state | Medium | 5–10 mg | Cannot definitively resolve 3D ring puckering or absolute dihedral angles. |
| Single-Crystal X-Ray Diffraction (SCXRD) | Absolute configuration, bond lengths, envelope conformation | Low | Single high-quality crystal (~0.1 mm) | Time-consuming; requires a crystallizable solid. |
| HRMS (ESI-TOF) | Exact molecular weight, elemental composition | High | <1 mg | Cannot distinguish between structural isomers or uncyclized intermediates with identical mass. |
| FT-IR (ATR) | Functional group transformations (C=O, SO2) | High | 1–2 mg (Solid) | Low resolution; overlapping bands in complex mixtures. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems.
Protocol 1: Multidimensional NMR Validation
Objective: Confirm regioselective ring closure and connectivity.
-
Sample Preparation: Dissolve 10 mg of the purified sulfahydantoin in 0.6 mL of DMSO-
.-
Causality: DMSO-
is selected over CDCl to deliberately slow the chemical exchange of the highly acidic sulfamide N-H proton, allowing its observation as a broad singlet between 7.0–8.5 ppm.
-
-
1D Acquisition: Acquire standard 1H and 13C spectra at 400 or 500 MHz. Verify the complete disappearance of the precursor's ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm).
-
2D HMBC Acquisition: Set up an HMBC experiment optimized for long-range couplings (
Hz). -
Data Interpretation: Identify the cross-peak between the newly introduced N-alkyl protons and the C3 carbonyl carbon (~168–172 ppm). This
correlation is definitive proof of successful cyclization.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
Objective: Determine the 3D envelope conformation and absolute configuration.
-
Crystallization: Dissolve 20 mg of the compound in a minimum volume of ethyl acetate. Layer carefully with hexane (1:3 ratio) in a narrow vial. Allow slow vapor diffusion at 4 °C for 48–72 hours.
-
Causality: Slow diffusion minimizes nucleation sites, promoting the growth of a single, diffraction-quality crystal rather than a microcrystalline powder.
-
-
Mounting: Select a crystal with dimensions approx. 0.1 × 0.1 × 0.2 mm. Mount on a glass fiber using perfluoropolyether oil to prevent degradation from atmospheric moisture.
-
Data Collection: Collect diffraction data at 100 K using Mo-K
radiation ( Å).-
Causality: Cryogenic temperatures reduce thermal atomic motion, yielding sharper diffraction spots and allowing precise measurement of the shallow envelope conformation.
-
Protocol 3: HRMS and FT-IR Rapid Screening
Objective: Verify exact mass and functional group transitions.
-
FT-IR Analysis: Place 1–2 mg of the solid directly onto the diamond ATR crystal. Apply consistent pressure. Record the spectrum from 4000–400 cm⁻¹.
-
Causality: ATR-FTIR eliminates the need for KBr pellets, preventing moisture absorption that could mask the N-H stretch (~3200 cm⁻¹). Confirm the SO
symmetric/asymmetric stretches at ~1138 and ~1314 cm⁻¹.
-
-
HRMS Preparation: Prepare a 1 µg/mL solution in LC-MS grade methanol.
-
ESI-TOF Acquisition: Inject into the mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Causality: The sulfamide N-H is highly acidic; negative ion mode reliably produces the [M-H]⁻ pseudomolecular ion with minimal fragmentation, confirming the exact mass of the cyclized product.
-
References
-
Title: Activated sulfahydantoin as Boc-glycine enolate equivalent: highly diastereoselective a-hydroxyalkylation and application to the synthesis of aldopentonate analogues Source: Tetrahedron Letters (via electronicsandbooks.com) URL:
-
Title: Asymmetric synthesis of 4-aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides via Pd-catalyzed hydrogenation of cyclic ketimines Source: Organic & Biomolecular Chemistry (rsc.org) URL:
-
Title: Synthesis of 1,2,5-thiadiazolidin-3-one 1,1-dioxides: x-ray structure determination of 4,4-diphenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide Source: The Journal of Organic Chemistry (acs.org) URL: 2
-
Title: 3-oxo-1,2,5-thiadiazolidin-2-ide 1,1-dioxide: a potential inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B) Source: NIH (nih.gov) URL: 1
Sources
- 1. Crystal structure of 5-{4′-[(2-{2-[2-(2-ammonioethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-4-methoxy-[1,1′-biphenyl]-3-yl}-3-oxo-1,2,5-thiadiazolidin-2-ide 1,1-dioxide: a potential inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Ethyl 2-[(chlorosulfonyl)amino]acetate vs. Burgess Reagent in Dehydration Reactions: A Comparative Guide
As organic synthesis advances toward increasingly complex and polyfunctional targets, the demand for mild, chemoselective dehydration methodologies has never been higher. For decades, the Burgess Reagent (methyl
Enter Ethyl 2-[(chlorosulfonyl)amino]acetate (ECAA) . While structurally related as a sulfamoylating agent, ECAA (CAS: 391912-52-0) acts as an electrophilic sulfamoyl chloride rather than a pre-formed inner salt[3]. This fundamental structural difference allows chemists to arrest the dehydration process at the sulfamate ester intermediate, offering a highly customizable, stepwise alternative to the classic one-pot Burgess dehydration.
This guide objectively compares the mechanistic profiles, performance metrics, and experimental workflows of both reagents to help you select the optimal dehydration strategy for your target molecule.
Mechanistic Divergence: The "Why" Behind the Reagents
To understand when to deploy each reagent, we must examine the causality of their reaction pathways. Both reagents ultimately dehydrate alcohols via a stereospecific syn-elimination (
The Burgess Pathway: Spontaneous Zwitterion Formation
The Burgess reagent is a pre-formed inner salt. When an alcohol attacks the sulfur atom, triethylamine is expelled, forming an
The ECAA Pathway: Controlled Stepwise Elimination
ECAA is a sulfamoyl chloride (
Mechanistic divergence between Burgess Reagent and ECAA in alcohol dehydration.
Performance & Capability Comparison
The choice between these reagents dictates whether your dehydration will be a rapid, one-pot transformation or a highly controlled, two-step sequence.
| Parameter | Burgess Reagent | Ethyl 2-[(chlorosulfonyl)amino]acetate (ECAA) |
| Chemical Nature | Zwitterionic inner salt | Electrophilic sulfamoyl chloride |
| Active Intermediate | ||
| Elimination Profile | Spontaneous (often in situ at 25–50 °C) | Stepwise (requires isolation, >80 °C or strong base) |
| Stereoselectivity | Strict syn-elimination | syn-elimination (tunable via base selection) |
| Substrate Scope | 2° and 3° alcohols (1° alcohols form stable urethanes) | 1°, 2°, and 3° alcohols (1° forms stable isolable sulfamates) |
| Reagent Stability | Highly moisture-sensitive, short shelf-life | Moderately stable, easily synthesized/stored |
| Primary Use Case | Late-stage, rapid dehydration of robust scaffolds | Complex syntheses requiring intermediate purification |
Experimental Protocols: Self-Validating Systems
The following protocols are designed with built-in causality to ensure reproducibility.
Step-by-step experimental workflow comparing one-pot and stepwise dehydration strategies.
Protocol A: One-Pot Dehydration using Burgess Reagent
Ideal for standard secondary/tertiary alcohols where spontaneous elimination is desired.
-
Substrate Preparation: Dissolve the alcohol (1.0 eq) in anhydrous THF or benzene to achieve a 0.1 M concentration under an inert atmosphere (N
or Ar). Causality: The inner salt is surprisingly soluble in non-polar to moderately polar solvents, which facilitates the concerted transition state without excessive solvent-mediated stabilization of charges that might favor an unwanted E1 pathway. -
Reagent Addition: Add the Burgess Reagent (1.5 eq) in one single portion.
-
Thermal Activation: Warm the reaction mixture to 50 °C and stir for 1–2 hours. Causality: While some substrates dehydrate at room temperature, 50 °C ensures complete conversion of sterically hindered secondary alcohols.
-
Monitoring & Workup: Monitor via TLC. Upon complete consumption of the starting material, quench the reaction with water. Extract with EtOAc, dry the organic layer over Na
SO , and purify the resulting alkene via silica gel chromatography.
Protocol B: Stepwise Dehydration using ECAA
Ideal for complex substrates where intermediate purification is necessary to prevent side reactions.
-
Sulfamoylation: Dissolve the alcohol (1.0 eq) in anhydrous CH
Cl (0.1 M) and cool to 0 °C. Add Triethylamine (Et N, 2.5 eq), followed by the dropwise addition of ECAA (1.2 eq). Causality: Et N must be added first to act as an acid scavenger for the HCl generated during the nucleophilic attack, preventing acid-catalyzed degradation of sensitive functional groups. -
Intermediate Formation: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Isolation (Critical Step): Wash the organic layer with 1M aqueous HCl, extract with CH
Cl , dry, and concentrate. Causality: The reduced acidity of the -proton in the ECAA-derived sulfamate prevents premature zwitterion formation, allowing you to safely isolate and characterize the intermediate. -
Thermal Elimination: Dissolve the isolated sulfamate intermediate in anhydrous toluene (0.1 M) and heat to 90 °C for 4–6 hours. Causality: Toluene provides the higher boiling point necessary to supply the thermal energy required to drive the
-elimination of the stabilized sulfamate. -
Purification: Concentrate the solvent under reduced pressure and purify the resulting alkene via standard column chromatography.
Conclusion
The Burgess reagent remains the undisputed champion for rapid, straightforward dehydrations under mild conditions. However, its "fire-and-forget" spontaneous elimination is not suitable for every synthetic challenge. By leveraging Ethyl 2-[(chlorosulfonyl)amino]acetate (ECAA) , chemists can decouple the sulfamoylation and elimination steps. This stepwise control allows for intermediate purification, orthogonal protecting group manipulation, and tunable elimination conditions, providing a critical safety net when working with highly complex, polyfunctional drug candidates.
References
-
Dehydration reactions in polyfunctional natural products Source: Aarhus University (Pure) URL:[Link][2]
Sources
Safety Operating Guide
ethyl 2-[(chlorosulfonyl)amino]acetate proper disposal procedures
This guide outlines the Standard Operating Procedure (SOP) for the safe containment, neutralization, and disposal of Ethyl 2-[(chlorosulfonyl)amino]acetate .
Part 1: Chemical Profile & Hazard Identification
Ethyl 2-[(chlorosulfonyl)amino]acetate is a highly reactive sulfonyl chloride derivative.[1] It functions as a "masked" isocyanate precursor and a potent electrophile. Its disposal requires strict adherence to protocols designed for water-reactive corrosives.[1]
| Property | Data |
| CAS Number | 1249246-15-8 (or related analogs like 391912-52-0) |
| Molecular Formula | |
| Functional Hazards | Chlorosulfonyl Group ( |
| Reactivity | Water Reactive: Hydrolyzes to Ethyl 2-(sulfamino)acetate and Hydrochloric Acid.Incompatible: Strong bases, alcohols, amines, oxidizers.[1] |
Part 2: Core Directive (Immediate Action)
CRITICAL WARNING:
-
NEVER add water directly to the neat chemical. This will cause a violent exotherm and an uncontrolled release of HCl gas.
-
ALWAYS add the chemical slowly to a large volume of quenching solution (dilute base).
-
Segregation: Keep waste streams separate from organic amines or oxidizers until fully neutralized.
Disposal Decision Matrix
Use this logic flow to determine the correct disposal route.
Figure 1: Decision tree for determining whether to perform bench-top quenching or utilize hazardous waste lab-packing services.
Part 3: Controlled Quenching Protocol
This protocol converts the reactive chlorosulfonyl group into a stable sulfonate salt, which can be disposed of as standard aqueous chemical waste.
Reagents & Equipment
-
PPE: Chemical splash goggles, face shield, nitrile gloves (double-gloved recommended), lab coat, fume hood.[1]
-
Quenching Base: Saturated Sodium Bicarbonate (
) or 10% Sodium Hydroxide ( ).[1] Note: Bicarbonate is safer but foams ( ); Hydroxide is faster but generates more heat.[1] -
Solvent (Optional): Dichloromethane (DCM) or Toluene (to dilute neat material).[1]
-
Ice Bath: Essential for thermal control.
Step-by-Step Procedure
-
Preparation of Quench Vessel:
-
Place a large beaker/flask in an ice bath inside a functioning fume hood.
-
Add the Quenching Base (Volume should be ~20x the volume of the waste to ensure heat sink capacity).
-
Stir magnetically to ensure rapid mixing.
-
-
Preparation of Waste:
-
If the waste is a solid or neat liquid , it is safer to dilute it first. Dissolve the material in a minimal amount of inert solvent (DCM or Toluene) to create a flowable solution. This prevents "clumping" and localized hot spots.
-
-
Controlled Addition:
-
Verification:
-
Once addition is complete, allow the mixture to stir at room temperature for 30–60 minutes.
-
pH Check: Test the pH.[3] It should be basic (pH > 8). If acidic, add more base.
-
Phase Check: If an organic solvent was used, you will have two layers. The reactive intermediate is now in the aqueous layer as a salt.
-
-
Final Disposal:
-
Separate the layers (if applicable).
-
Aqueous Layer: Dispose of as "Aqueous Basic Chemical Waste" (contains Sulfonate salts + NaCl).
-
Organic Layer: Dispose of as "Halogenated Solvent Waste" (contains DCM/Toluene).
-
Reaction Mechanism
Understanding the chemistry ensures you can troubleshoot unexpected behavior.
Figure 2: Hydrolysis pathway.[1] The chlorosulfonyl moiety is converted to a stable sulfonate, releasing HCl which is immediately neutralized by the base.[1]
Part 4: Emergency Response (Spills)
If Ethyl 2-[(chlorosulfonyl)amino]acetate is spilled outside the fume hood:
-
Evacuate: Clear the immediate area. The material releases HCl gas upon contact with moisture in the air.[3]
-
Do NOT use Water: Spraying water will generate a corrosive acid cloud.
-
Containment:
-
Cover the spill with dry sand , vermiculite , or a commercial acid-neutralizing absorbent (e.g., sodium carbonate based).[1]
-
Mix gently to coat the material.
-
-
Cleanup:
References
(Note: While specific CAS documents are proprietary, the protocols above are synthesized from industry-standard SOPs for the chlorosulfonyl functional group class.)
Sources
Personal protective equipment for handling ethyl 2-[(chlorosulfonyl)amino]acetate
Comprehensive Safety, Operational, and Disposal Guide for Ethyl 2-[(chlorosulfonyl)amino]acetate
Ethyl 2-[(chlorosulfonyl)amino]acetate (CAS: 391912-52-0) is a highly reactive electrophilic building block widely utilized in medicinal chemistry, particularly in the synthesis of cyclic sulfamides and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[1][2].
As a sulfamoyl chloride derivative, this compound presents significant handling challenges. The chlorosulfonyl functional group is highly sensitive to nucleophiles and moisture. Upon exposure to ambient humidity or water, it undergoes rapid hydrolysis, exothermically releasing toxic and corrosive hydrogen chloride (HCl) gas and forming the corresponding sulfonic acid[3][4]. Consequently, handling this reagent requires rigorous adherence to professional laboratory safety protocols, anhydrous operational techniques, and highly controlled disposal methodologies.
Hazard Profile & Quantitative Data
To establish a self-validating safety protocol, one must first understand the physicochemical threats posed by the molecule. The following table summarizes the primary hazards and the mechanistic rationale for their mitigation[4][5].
| Hazard Classification | GHS Code | Mechanistic Cause | Required Mitigation Strategy |
| Skin Corrosion / Burns | H314 | HCl generation upon contact with skin moisture causes rapid protein denaturation and tissue necrosis. | Impermeable chemical-resistant gloves; flame-resistant lab coat. |
| Serious Eye Damage | H318 | Corrosive degradation of corneal tissue; potential for irreversible blindness. | Tightly fitting safety goggles and full face shield. |
| Respiratory Irritation | H335 | Inhalation of HCl vapors or aerosolized particulates severely irritates mucous membranes. | Mandatory handling within a certified Class II chemical fume hood. |
| Water Reactivity | EUH014 | Rapid hydrolysis generates localized heat and pressurized HCl gas. | Anhydrous handling (Schlenk line/glovebox); controlled quenching. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is a calculated defense system designed to interrupt the specific exposure pathways of chlorosulfonyl compounds[3][6].
-
Hand Protection (Double-Gloving Protocol): Standard latex gloves offer insufficient protection against reactive electrophiles. You must use heavy-duty Nitrile (minimum 0.4 mm thickness) or Butyl rubber gloves that comply with EN 374 standards. Causality: Chlorosulfonyl compounds can rapidly permeate thin, non-specialized polymers, trapping the corrosive agent against the skin.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles (EN 166 or NIOSH approved) combined with an 8-inch minimum face shield. Causality: An accidental splash or pressure-induced septum blowout during a reaction can project corrosive liquids; the face shield prevents catastrophic facial burns.
-
Body Protection: A fire/flame-resistant, knee-length laboratory coat fully buttoned, supplemented by a chemical-resistant apron if handling volumes greater than 50 mL.
-
Respiratory Protection: All operations must be conducted inside a certified chemical fume hood with a minimum face velocity of 100 fpm. If ventilation fails or during a major spill, a full-face respirator equipped with ABEK (acid gas/multipurpose) cartridges is required[3][7].
Operational Handling Protocols
To ensure scientific integrity and safety, the handling of ethyl 2-[(chlorosulfonyl)amino]acetate must follow strict anhydrous procedures to prevent premature degradation and hazardous gas evolution[8].
Step-by-Step Handling Methodology:
-
Environmental Purging: Prior to opening the reagent, purge all reaction vessels, syringes, and transfer lines with an inert gas (Argon or dry Nitrogen) for at least 15 minutes.
-
Temperature Control: Cool the reaction vessel using an ice-water bath (0–5 °C). Causality: Reactions involving sulfonyl chlorides and amines are highly exothermic. Lowering the thermal energy of the system prevents thermal runaway and minimizes the volatilization of the reagent.
-
Anhydrous Transfer: Pierce the reagent bottle's septum using a thoroughly dried, inert-gas-flushed syringe. Withdraw the required volume slowly to prevent cavitation.
-
Controlled Addition: Add the ethyl 2-[(chlorosulfonyl)amino]acetate dropwise to the reaction mixture. Monitor the internal temperature continuously, ensuring it does not exceed 10 °C during the addition phase.
Waste Disposal and Decontamination Plan
CRITICAL WARNING: Never dispose of unquenched sulfonyl chlorides into standard aqueous or organic waste carboys. The introduction of moisture will cause the sealed carboy to pressurize with HCl gas, leading to a highly dangerous chemical explosion[4][9].
Step-by-Step Quenching and Disposal Procedure:
-
Solvent Dilution: In a fume hood, dilute the residual ethyl 2-[(chlorosulfonyl)amino]acetate or reaction waste in a large volume of a non-reactive, water-miscible solvent (e.g., dry Tetrahydrofuran or Acetone). Use a ratio of at least 10:1 (Solvent:Waste).
-
Preparation of Quench Bath: Prepare a large beaker containing a stirred solution of 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO3), cooled in an ice bath.
-
Dropwise Quenching: Using an addition funnel, add the diluted sulfonyl chloride solution dropwise into the rapidly stirring basic solution. Causality: The base neutralizes the generated HCl immediately, while the ice bath absorbs the exothermic heat of hydrolysis, preventing the solvent from boiling.
-
pH Verification: After addition is complete, stir for 30 minutes. Test the solution with pH paper to ensure it remains strongly basic (pH > 9). If acidic, add more base.
-
Final Disposal: Once fully quenched and neutralized, transfer the mixture to the laboratory's designated, properly labeled aqueous/halogenated waste stream in accordance with institutional Environmental Health and Safety (EHS) guidelines[6].
Emergency Spill Response Pathway
In the event of an accidental release, immediate and structured action is required to prevent inhalation injuries and environmental contamination[5][10].
Emergency Spill Response Protocol for Corrosive Sulfonyl Chlorides.
References
Sources
- 1. ethyl 2-[(chlorosulfonyl)amino]acetate CAS#: 391912-52-0 [m.chemicalbook.com]
- 2. ethyl 2-((chlorosulfonyl)amino)acetate - CAS号 391912-52-0 - 摩熵化学 [molaid.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
